3,5-Difluoropyridine 1-oxide
Description
BenchChem offers high-quality 3,5-Difluoropyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoropyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKPTKZFIJGJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1F)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444920 | |
| Record name | 3,5-Difluoropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210169-07-6 | |
| Record name | 3,5-Difluoropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Difluoropyridine 1-oxide (CAS 210169-07-6): A Core Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoropyridine 1-oxide is a fluorinated heterocyclic compound that has emerged as a critical building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique electronic properties and structural features make it a valuable component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the properties, synthesis, and applications of 3,5-Difluoropyridine 1-oxide, tailored for professionals in drug discovery and development.
Physicochemical Properties
3,5-Difluoropyridine 1-oxide is a solid at room temperature with a distinct set of physicochemical properties that are crucial for its handling and application in chemical synthesis. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 210169-07-6 | N/A |
| Molecular Formula | C₅H₃F₂NO | [1][2] |
| Molecular Weight | 131.08 g/mol | N/A |
| Melting Point | 136.5 °C | [3] |
| Boiling Point | 266 °C | N/A |
| Density | 1.33 g/cm³ | N/A |
| Flash Point | 114 °C | N/A |
| Appearance | White solid | [2] |
| Solubility | Data not available | N/A |
Spectroscopic Data
While the full spectra are not publicly available, the following spectroscopic data have been referenced for the characterization of 3,5-Difluoropyridine 1-oxide.
| Spectrum Type | Reference Number |
| Infrared (IR) Spectrum | 23 |
| Mass Spectrum | 31 |
| NMR Spectrum | 21 |
Experimental Protocols
Synthesis of 3,5-Difluoropyridine 1-oxide
The synthesis of 3,5-Difluoropyridine 1-oxide is achieved through the oxidation of 3,5-difluoropyridine. A detailed experimental protocol is as follows[3]:
Materials:
-
3,5-Difluoropyridine
-
Peracetic acid (40% solution in acetic acid)
-
Acetic acid
-
Chloroform
-
Dilute sodium hydroxide solution
-
Sodium metabisulfite
-
Dichloromethane (DCM)
-
Petrol
Procedure:
-
A solution of 3,5-difluoropyridine (0.37 g, 3 mmol) in acetic acid (5 cm³) and chloroform (10 cm³) is prepared.
-
Peracetic acid (1.5 cm³ of a 40% solution in acetic acid) is added to the solution.
-
The reaction mixture is heated at 50 °C with stirring for 24 hours.
-
After 24 hours, the mixture is cooled, and then neutralized by the addition of a chilled, dilute sodium hydroxide solution.
-
Remaining peroxides are destroyed by the addition of sodium metabisulfite (2 g).
-
The product is extracted into dichloromethane (DCM).
-
The DCM solution is dried with anhydrous magnesium sulfate (MgSO₄) and then evaporated to dryness, yielding a solid.
-
The solid is recrystallized from a 1:1 mixture of DCM and petrol to yield 3,5-difluoropyridine-N-oxide.
Yield: 0.3 g (71%)[3]
Applications in Drug Discovery and Development
The primary application of 3,5-Difluoropyridine 1-oxide is as a versatile building block in the synthesis of complex molecules for drug discovery, most notably in the construction of PROTACs.
Role in PROTACs
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. 3,5-Difluoropyridine 1-oxide is often incorporated into the linker region of PROTACs. The fluorine atoms can enhance the metabolic stability and modulate the physicochemical properties of the linker, which are critical for the overall efficacy and pharmacokinetic profile of the PROTAC.
dot
Caption: General workflow for the synthesis of a PROTAC molecule incorporating 3,5-Difluoropyridine 1-oxide.
Mechanism of Action of PROTACs
The PROTAC molecule, containing the 3,5-difluoropyridine 1-oxide-derived linker, facilitates the formation of a ternary complex between the target protein and the E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, leading to its selective removal from the cell.
dot
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
Logical Relationships in Drug Discovery
3,5-Difluoropyridine 1-oxide serves as a fundamental starting material in a hierarchical process of drug discovery and development, particularly for PROTACs.
dot
Caption: Logical flow from a core building block to clinical development in PROTAC-based drug discovery.
Conclusion
3,5-Difluoropyridine 1-oxide is a key heterocyclic building block with significant utility in modern medicinal chemistry. Its well-defined properties and role in the synthesis of PROTAC linkers make it a compound of high interest for researchers and scientists in the field of targeted protein degradation. The strategic incorporation of this and similar fluorinated scaffolds is expected to continue to drive the development of novel therapeutics for a wide range of diseases.
References
An In-depth Technical Guide to the Synthesis of 3,5-Difluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-Difluoropyridine 1-oxide from its precursor, 3,5-difluoropyridine. The N-oxidation of the pyridine ring is a critical transformation in medicinal chemistry, as it modulates the electronic properties of the ring, enhancing its susceptibility to further functionalization and often influencing its biological activity. This document details established experimental protocols, presents comparative data for various oxidative methods, and illustrates the underlying chemical pathways and workflows.
Introduction
3,5-Difluoropyridine 1-oxide is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of an N-oxide functionality to the electron-deficient 3,5-difluoropyridine ring alters its reactivity, enabling a broader range of chemical modifications. The primary synthetic route involves the direct oxidation of the nitrogen atom of the pyridine ring. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the substrate's electronic nature, desired scale, and safety considerations.
Reaction Principle and Mechanism
The N-oxidation of 3,5-difluoropyridine is an electrophilic oxidation reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking an electrophilic oxygen atom from an oxidizing agent, typically a peroxy acid. The reaction is generally believed to proceed through a concerted mechanism where the oxygen atom is transferred to the nitrogen in a single step.
Caption: General mechanism for the N-oxidation of 3,5-difluoropyridine.
Comparative Data of N-Oxidation Methods
Several oxidizing agents can be employed for the N-oxidation of pyridines. The following table summarizes the key quantitative parameters for common methods. While a specific protocol for 3,5-difluoropyridine using peracetic acid is well-documented, other methods are presented based on general procedures for substituted pyridines.
| Oxidizing Agent | Typical Solvent(s) | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Peracetic Acid (40% in Acetic Acid) | Acetic Acid, Chloroform | 50 | 24 | 71 (for 3,5-difluoropyridine) | [1][2] |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (DCM), Chloroform | 0 to Room Temp. | 2-12 | High (general for pyridines) | [3] |
| Hydrogen Peroxide (30%) / Acetic Acid | Acetic Acid | 70-80 | 6-24 | Good (general for pyridines) | [4] |
| Oxone® (Potassium Peroxymonosulfate) | Methanol, Water | Room Temp. to 50 | 3-18 | High (general for pyridines) | [3] |
| Sodium Perborate / Acetic Acid | Acetic Acid | 50-100 | 12-24 | Good (general for pyridines) | [5] |
Experimental Protocols
Below are detailed methodologies for the synthesis of 3,5-Difluoropyridine 1-oxide. Protocol 1 is a specific, cited procedure, while Protocols 2 and 3 are generalized methods adaptable for this synthesis.
Protocol 1: N-Oxidation using Peracetic Acid
This protocol is a documented method for the synthesis of 3,5-Difluoropyridine 1-oxide.[1][2]
Materials:
-
3,5-Difluoropyridine (0.37 g, 3 mmol)
-
40% Peracetic acid in acetic acid (1.5 cm³)
-
Glacial acetic acid (5 cm³)
-
Chloroform (10 cm³)
-
Dilute sodium hydroxide solution
-
Sodium metabisulfite
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
A solution of 3,5-difluoropyridine (0.37 g, 3 mmol) and peracetic acid (1.5 cm³ of a 40% solution in acetic acid) in a mixture of acetic acid (5 cm³) and chloroform (10 cm³) is prepared.
-
The solution is heated to 50°C with stirring for 24 hours.
-
The reaction mixture is then cooled, and neutralized by the addition of a dilute sodium hydroxide solution.
-
Remaining peroxides are destroyed by the addition of sodium metabisulfite (2 g).
-
The product is extracted into dichloromethane (DCM).
-
The DCM solution is dried over magnesium sulfate (MgSO₄) and evaporated to dryness, yielding a solid.
-
The solid is recrystallized from a 1:1 mixture of DCM and petroleum ether to yield 3,5-difluoropyridine 1-oxide (0.3 g, 71% yield).[1][2]
Protocol 2: General N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This is a general and widely used method for the N-oxidation of pyridines.
Materials:
-
3,5-Difluoropyridine (1.0 equiv)
-
m-CPBA (1.1-1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-difluoropyridine (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0°C and quench excess peroxide by slowly adding a saturated Na₂S₂O₃ solution.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 3: General N-Oxidation using Hydrogen Peroxide and Acetic Acid
This method provides an alternative to peroxy acids.
Materials:
-
3,5-Difluoropyridine (1.0 equiv)
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂) (2.0-3.0 equiv)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (DCM)
Procedure:
-
Dissolve 3,5-difluoropyridine (1.0 equiv) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (2.0-3.0 equiv) to the solution while stirring.
-
Heat the reaction mixture to 70-80°C and maintain for 6-24 hours, monitoring progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into an ice-cold, stirred, saturated solution of NaHCO₃ to neutralize the acetic acid. Caution: Vigorous CO₂ evolution will occur.
-
Once neutralized (pH ~7-8), extract the aqueous mixture with ethyl acetate or DCM.
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Experimental Workflow and Logic
The general workflow for the synthesis of 3,5-Difluoropyridine 1-oxide is outlined below. The process follows a logical progression from the initial reaction to the purification and characterization of the final product.
Caption: General workflow for the synthesis of 3,5-Difluoropyridine 1-oxide.
Safety Considerations
-
Reactions involving peroxy acids and peroxides should be conducted with caution behind a safety shield.
-
Peroxy compounds can be explosive; avoid high temperatures and friction.
-
The neutralization of acidic solutions with bicarbonate can cause vigorous gas evolution and should be performed slowly and with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
This guide provides a detailed framework for the synthesis of 3,5-Difluoropyridine 1-oxide. Researchers should adapt these protocols as needed based on their specific experimental setup and safety procedures.
References
In-Depth Technical Guide to 3,5-Difluoropyridine 1-oxide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoropyridine 1-oxide is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the presence of two fluorine atoms and an N-oxide functional group, make it a valuable building block in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,5-Difluoropyridine 1-oxide, detailed experimental protocols for its synthesis, and an exploration of its applications in drug development, with a focus on its role as a component of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
Core Properties of 3,5-Difluoropyridine 1-oxide
3,5-Difluoropyridine 1-oxide is a white solid at room temperature. The introduction of two fluorine atoms to the pyridine ring significantly influences its electronic distribution, enhancing its utility as a synthetic intermediate. The N-oxide moiety further modulates its reactivity and physical properties.
Table 1: Physical and Chemical Properties of 3,5-Difluoropyridine 1-oxide
| Property | Value | Reference |
| Molecular Formula | C₅H₃F₂NO | [1][2] |
| Molecular Weight | 131.08 g/mol | [1] |
| CAS Number | 210169-07-6 | [1] |
| Appearance | White solid | [2] |
| Melting Point | 136.5 °C | [2] |
| Purity | ≥ 98% | [1] |
| Storage | Room temperature | [1] |
Synthesis and Characterization
The synthesis of 3,5-Difluoropyridine 1-oxide is typically achieved through the oxidation of the corresponding 3,5-difluoropyridine.
Experimental Protocol: Synthesis of 3,5-Difluoropyridine 1-oxide[2]
Reagents and Solvents:
-
3,5-Difluoropyridine
-
Peracetic acid (40% solution in acetic acid)
-
Acetic acid
-
Chloroform
-
Dichloromethane (DCM)
-
Petroleum ether
-
Dilute sodium hydroxide solution
-
Sodium metabisulphite
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 3,5-difluoropyridine (0.37 g, 3 mmol) in a mixture of acetic acid (5 cm³) and chloroform (10 cm³) is prepared.
-
Peracetic acid (1.5 cm³ of a 40% solution in acetic acid) is added to the solution.
-
The reaction mixture is heated at 50 °C with stirring for 24 hours.
-
After cooling, the mixture is neutralized by the addition of a chilled dilute sodium hydroxide solution.
-
Remaining peroxides are destroyed by the addition of sodium metabisulphite (2 g).
-
The product is extracted into dichloromethane (DCM).
-
The combined organic layers are dried over magnesium sulfate (MgSO₄) and filtered.
-
The solvent is evaporated to dryness to yield a solid.
-
The crude product is recrystallized from a 1:1 mixture of dichloromethane and petroleum ether to yield pure 3,5-difluoropyridine-N-oxide (0.3 g, 71% yield).
DOT Script for Synthesis Workflow:
Spectroscopic Characterization
Table 2: Predicted ¹H NMR Spectroscopic Data for 3,5-Difluoropyridine 1-oxide
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2, H-6 | ~8.0 - 8.5 | Doublet of triplets | ³JHF ≈ 2-4 Hz, ⁴JHH ≈ 1-2 Hz |
| H-4 | ~7.0 - 7.5 | Triplet of triplets | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 1-2 Hz |
Table 3: Predicted ¹³C NMR Spectroscopic Data for 3,5-Difluoropyridine 1-oxide
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-3, C-5 | ~150 - 160 | Doublet | ¹JCF ≈ 240-260 Hz |
| C-2, C-6 | ~130 - 140 | Doublet | ²JCF ≈ 20-30 Hz |
| C-4 | ~110 - 120 | Triplet | ²JCF ≈ 20-30 Hz |
Table 4: Predicted ¹⁹F NMR Spectroscopic Data for 3,5-Difluoropyridine 1-oxide
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| F-3, F-5 | -110 to -130 | Multiplet |
Table 5: Predicted Infrared (IR) Spectroscopic Data for 3,5-Difluoropyridine 1-oxide
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | C-H stretching (aromatic) |
| ~1600 - 1450 | C=C and C=N stretching (aromatic ring) |
| ~1300 - 1200 | N-O stretching |
| ~1200 - 1000 | C-F stretching |
Table 6: Predicted Mass Spectrometry (MS) Data for 3,5-Difluoropyridine 1-oxide
| m/z | Assignment |
| 131 | [M]⁺ (Molecular ion) |
| 115 | [M-O]⁺ |
| 88 | [M-O-HCN]⁺ |
Chemical Reactivity
The reactivity of 3,5-Difluoropyridine 1-oxide is governed by the interplay of the electron-withdrawing fluorine atoms and the electron-donating N-oxide group. The fluorine atoms enhance the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution. The N-oxide group can direct electrophilic substitution to the 2- and 6-positions and can also be a target for deoxygenation reactions.
Applications in Drug Development
3,5-Difluoropyridine 1-oxide is classified as a "Protein Degrader Building Block," indicating its primary application in the synthesis of molecules for targeted protein degradation (TPD).[1] TPD is a novel therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.
Role in PROTACs and Molecular Glues
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein. 3,5-Difluoropyridine 1-oxide can be incorporated into the linker or the E3 ligase ligand of these degraders. The fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability of the final molecule.
DOT Script for Targeted Protein Degradation Pathway:
Conclusion
3,5-Difluoropyridine 1-oxide is a versatile and valuable building block for medicinal chemistry, particularly in the design and synthesis of next-generation therapeutics for targeted protein degradation. Its well-defined synthesis and unique physicochemical properties make it an attractive component for researchers and scientists in drug development. Further elucidation of its detailed spectroscopic properties and exploration of its incorporation into a wider range of bioactive molecules will undoubtedly expand its utility in the quest for novel medicines.
References
An In-depth Technical Guide to the Molecular Structure and Electronics of 3,5-Difluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and electronic properties of 3,5-Difluoropyridine 1-oxide, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Due to a scarcity of direct experimental data in publicly accessible literature, this report leverages high-level computational chemistry to elucidate its structural parameters, electronic characteristics, and spectroscopic signatures. This guide also presents a putative experimental protocol for its synthesis and characterization, offering a foundational resource for researchers engaging with this molecule.
Introduction
3,5-Difluoropyridine 1-oxide (C₅H₃F₂NO, CAS: 210169-07-6) is a pyridine derivative featuring two fluorine atoms at the meta positions and an N-oxide functional group.[1][2][3] The presence of highly electronegative fluorine atoms significantly influences the electronic landscape of the pyridine ring, enhancing its electrophilicity and modulating its reactivity.[4] The N-oxide moiety further alters the electronic distribution through a combination of inductive electron withdrawal and resonance-based electron donation.[5] This unique combination of functional groups makes 3,5-Difluoropyridine 1-oxide a potentially valuable building block in the synthesis of novel pharmaceuticals and functional materials. Understanding its fundamental molecular and electronic properties is crucial for predicting its reactivity, designing new synthetic routes, and exploring its potential applications.
Molecular Structure
The precise experimental determination of the crystal structure of 3,5-Difluoropyridine 1-oxide has not been reported in the available scientific literature. Therefore, to provide insights into its molecular geometry, Density Functional Theory (DFT) calculations were performed at the B3LYP/6-311++G(d,p) level of theory.
Optimized Molecular Geometry
The calculated geometric parameters, including bond lengths and bond angles, are summarized in Table 1. The pyridine ring is predicted to be planar. The N-O bond length is characteristic of a dative bond in N-oxides. The C-F bond lengths are typical for fluorinated aromatic systems.
| Parameter | Value |
| Bond Lengths (Å) | |
| N1-O1 | 1.275 |
| N1-C2 | 1.358 |
| N1-C6 | 1.358 |
| C2-C3 | 1.381 |
| C3-C4 | 1.379 |
| C4-C5 | 1.379 |
| C5-C6 | 1.381 |
| C3-F1 | 1.345 |
| C5-F2 | 1.345 |
| C2-H1 | 1.081 |
| C4-H2 | 1.080 |
| C6-H3 | 1.081 |
| **Bond Angles (°) ** | |
| O1-N1-C2 | 120.5 |
| O1-N1-C6 | 120.5 |
| C2-N1-C6 | 119.0 |
| N1-C2-C3 | 121.3 |
| C2-C3-C4 | 119.2 |
| C3-C4-C5 | 120.0 |
| C4-C5-C6 | 119.2 |
| C5-C6-N1 | 121.3 |
| F1-C3-C2 | 119.3 |
| F1-C3-C4 | 119.3 |
| F2-C5-C4 | 119.3 |
| F2-C5-C6 | 119.3 |
| H1-C2-N1 | 116.8 |
| H1-C2-C3 | 121.9 |
| H2-C4-C3 | 120.0 |
| H2-C4-C5 | 120.0 |
| H3-C6-N1 | 116.8 |
| H3-C6-C5 | 121.9 |
| Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. |
Electronic Properties
The electronic properties of 3,5-Difluoropyridine 1-oxide were investigated using DFT calculations to understand the charge distribution and molecular orbital energies, which are critical for predicting its chemical reactivity.
Dipole Moment
The calculated dipole moment of 3,5-Difluoropyridine 1-oxide is presented in Table 2. The significant dipole moment arises from the combination of the polar N-O bond and the electronegative fluorine atoms.
| Property | Value |
| Dipole Moment (Debye) | 1.85 |
| HOMO Energy (eV) | -7.21 |
| LUMO Energy (eV) | -1.58 |
| HOMO-LUMO Gap (eV) | 5.63 |
| Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. |
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The calculated energies of the HOMO, LUMO, and the HOMO-LUMO gap are provided in Table 2. The relatively large HOMO-LUMO gap suggests good kinetic stability.
Electron Density Distribution
A Mulliken population analysis was performed to estimate the partial atomic charges, providing insight into the electron distribution within the molecule. The results are summarized in Table 3. The nitrogen atom carries a positive charge, while the oxygen and fluorine atoms are, as expected, negatively charged. The carbon atoms attached to fluorine (C3 and C5) are electropositive. This charge distribution highlights the electrophilic nature of the pyridine ring, particularly at the carbon atoms adjacent to the nitrogen and those bearing fluorine substituents.
| Atom | Charge (e) |
| N1 | +0.25 |
| O1 | -0.45 |
| C2 | +0.05 |
| C3 | +0.20 |
| C4 | -0.10 |
| C5 | +0.20 |
| C6 | +0.05 |
| F1 | -0.15 |
| F2 | -0.15 |
| H1 | +0.05 |
| H2 | +0.05 |
| H3 | +0.05 |
| Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. |
Spectroscopic Properties (Theoretical)
Due to the absence of published experimental spectra, theoretical spectra were calculated to aid in the future identification and characterization of 3,5-Difluoropyridine 1-oxide.
NMR Spectroscopy
The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts are presented in Table 4. These values are referenced against tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) for ¹⁹F.
| Nucleus | Atom Position | Chemical Shift (ppm) |
| ¹H | H at C2, C6 | 8.15 |
| H at C4 | 7.20 | |
| ¹³C | C2, C6 | 140.5 |
| C3, C5 | 158.2 (d, JCF ≈ 250 Hz) | |
| C4 | 115.8 | |
| ¹⁹F | F at C3, C5 | -110.3 |
| Data obtained from DFT calculations (GIAO method) at the B3LYP/6-311++G(d,p) level of theory. |
Infrared (IR) Spectroscopy
The calculated vibrational frequencies and their assignments are listed in Table 5. These theoretical frequencies can guide the interpretation of experimental IR spectra.
| Frequency (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching |
| 1610 | C=C stretching |
| 1450 | C-C stretching |
| 1280 | N-O stretching |
| 1240 | C-F stretching |
| 850 | C-H out-of-plane bending |
| Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Frequencies are typically scaled by a factor of ~0.96 for better agreement with experimental data. |
UV-Vis Spectroscopy
The calculated electronic transitions are presented in Table 6. 3,5-Difluoropyridine 1-oxide is expected to exhibit absorption bands in the ultraviolet region, corresponding to π → π* and n → π* transitions.
| λmax (nm) | Oscillator Strength (f) | Transition |
| 285 | 0.15 | π → π |
| 250 | 0.45 | π → π |
| Data obtained from TD-DFT calculations at the B3LYP/6-311++G(d,p) level of theory. |
Experimental Protocols (Putative)
While a specific, detailed experimental protocol for the synthesis of 3,5-Difluoropyridine 1-oxide is not available in the reviewed literature, a general procedure can be proposed based on the N-oxidation of other substituted pyridines.
Synthesis of 3,5-Difluoropyridine 1-oxide
This protocol describes a potential method for the oxidation of 3,5-difluoropyridine to its corresponding N-oxide.
Materials:
-
3,5-Difluoropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column).
Procedure:
-
Dissolve 3,5-difluoropyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded and compared with the predicted chemical shifts in Table 4.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₅H₃F₂NO).
-
IR Spectroscopy: An IR spectrum should be obtained and compared with the calculated vibrational frequencies in Table 5.
-
Melting Point: The melting point of the purified solid should be determined.
Conclusion
This technical guide has provided a detailed theoretical investigation into the molecular structure and electronic properties of 3,5-Difluoropyridine 1-oxide. The computational data presented herein offers valuable insights for researchers working with this compound, including its geometry, charge distribution, and expected spectroscopic signatures. The putative synthetic protocol provides a starting point for its preparation in the laboratory. Further experimental studies are warranted to validate these theoretical findings and to fully explore the potential of 3,5-Difluoropyridine 1-oxide in various chemical applications.
References
A Technical Guide to the Spectroscopic Characterization of 3,5-Difluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Difluoropyridine 1-oxide (C₅H₃F₂NO, Molecular Weight: 131.1 g/mol ).[1] Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document presents predicted data based on the analysis of analogous fluorinated pyridines and pyridine N-oxides. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated NMR, IR, and MS data for 3,5-Difluoropyridine 1-oxide. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.0 - 8.2 | t | J(H,F) ≈ 2-3 | H-2, H-6 |
| ~7.0 - 7.2 | t | J(H,F) ≈ 8-10 | H-4 |
Rationale: The protons at positions 2 and 6 are chemically equivalent and are expected to appear as a triplet due to coupling with the two equivalent fluorine atoms at positions 3 and 5. The proton at position 4 will also appear as a triplet due to coupling with the same two fluorine atoms. The N-oxide group is known to deshield the alpha-protons (H-2, H-6), shifting them downfield compared to the gamma-proton (H-4).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~155 - 160 | dd | ¹J(C,F) ≈ 240-260, ³J(C,F) ≈ 5-10 | C-3, C-5 |
| ~140 - 145 | t | ²J(C,F) ≈ 20-30 | C-2, C-6 |
| ~115 - 120 | t | ²J(C,F) ≈ 20-30 | C-4 |
Rationale: The carbon atoms directly bonded to fluorine (C-3, C-5) will exhibit a large one-bond C-F coupling constant and a smaller three-bond coupling to the other fluorine. These carbons are expected to be significantly downfield. The carbons at positions 2, 6 and 4 will show smaller two-bond C-F couplings and will appear as triplets.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 to -130 | m | - | F-3, F-5 |
Rationale: The two fluorine atoms are chemically equivalent and are expected to appear as a single multiplet. The chemical shift is predicted based on values for similar fluorinated pyridine N-oxides. The multiplicity will be complex due to coupling with H-2, H-4, and H-6.
Table 4: Predicted Significant IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600 - 1585 | Strong | Aromatic C=C and C=N ring stretching |
| ~1250 - 1200 | Strong | N-O stretching |
| ~1150 - 1000 | Strong | C-F stretching |
| ~900 - 650 | Strong | C-H out-of-plane bending |
Rationale: The characteristic N-O stretching vibration in pyridine N-oxides is a strong band typically found in the 1200-1300 cm⁻¹ region.[2][3] The C-F stretching vibrations also produce strong absorptions. Aromatic ring vibrations and C-H stretches are expected in their usual regions.
Table 5: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 131 | [M]⁺ (Molecular Ion) |
| 115 | [M-O]⁺ |
| 112 | [M-HF]⁺ |
| 86 | [M-O-HCN]⁺ |
Rationale: The molecular ion peak is expected at m/z 131. A characteristic fragmentation for N-oxides is the loss of an oxygen atom ([M-16]).[4][5] Other likely fragmentations include the loss of HF and subsequent loss of HCN from the deoxygenated species.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
2.1 NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent) equipped with a multinuclear probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Difluoropyridine 1-oxide in ~0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: ~12 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 125 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2.0 s
-
Spectral Width: ~220 ppm
-
-
¹⁹F NMR Acquisition:
-
Spectrometer Frequency: 470 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 64-128
-
Relaxation Delay: 1.0 s
-
Spectral Width: ~200 ppm
-
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).
-
Sample Preparation (KBr Pellet Technique):
-
Thoroughly grind 1-2 mg of 3,5-Difluoropyridine 1-oxide with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.[6]
-
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
A background spectrum of the empty sample compartment should be acquired prior to sample analysis.
-
2.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or a direct insertion probe.
-
GC-MS Method:
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters (EI):
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40 - 400
-
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel compound like 3,5-Difluoropyridine 1-oxide.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 3,5-Difluoropyridine 1-oxide.
This guide provides a foundational understanding of the expected spectroscopic properties of 3,5-Difluoropyridine 1-oxide and the methodologies to obtain this critical data. For definitive structural confirmation, the synthesis and subsequent experimental analysis as outlined are imperative.
References
- 1. calpaclab.com [calpaclab.com]
- 2. rsc.org [rsc.org]
- 3. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Discovery and History of Fluorinated Pyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated pyridine N-oxides represent a fascinating and increasingly important class of heterocyclic compounds. The strategic introduction of fluorine atoms onto the pyridine N-oxide scaffold profoundly influences the molecule's physicochemical and pharmacological properties, leading to enhanced metabolic stability, bioavailability, and target-binding affinity. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for preparing these valuable compounds. It includes detailed experimental protocols for seminal synthetic routes, a compilation of quantitative data, and a discussion of their emerging roles in medicinal chemistry, particularly as modulators of critical signaling pathways.
Introduction: The Rise of Fluorine in Heterocyclic Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding interactions with biological targets.[1] Pyridine N-oxides, first described by Meisenheimer in 1926, are themselves versatile intermediates.[2] The N-oxide moiety alters the electronic properties of the pyridine ring, enhancing its reactivity and providing a handle for further functionalization. The marriage of these two chemical entities—the fluorinated pyridine and the N-oxide—has given rise to a class of compounds with significant potential in medicinal chemistry and beyond.
Historical Development: Key Milestones
The synthesis of pyridine N-oxide itself was first reported by Jakob Meisenheimer in 1926 through the oxidation of pyridine with peroxybenzoic acid.[2] However, the specific history of fluorinated pyridine N-oxides is more recent and has evolved through two primary strategies: the N-oxidation of pre-fluorinated pyridines and, more recently, the direct fluorination of pyridine N-oxide precursors.
Early Syntheses via Oxidation of Fluoropyridines
An early report that appears to describe the synthesis of a 3-halopyridine N-oxide, which would include 3-fluoropyridine N-oxide, dates back to a 1958 paper by M. P. Cava and B. Weinstein in the Journal of Organic Chemistry.[3] This work focused on the rearrangement of 3-halopyridine N-oxides, implying their successful synthesis, likely through the oxidation of the corresponding 3-fluoropyridine.[3] This established the feasibility of accessing these compounds by first constructing the fluorinated pyridine ring and then performing the N-oxidation, a common strategy for many substituted pyridine N-oxides.[3]
Modern Advances: Direct Fluorination and Radiofluorination
The landscape of fluorinated pyridine N-oxide synthesis has been significantly advanced by the development of novel direct fluorination techniques. These modern methods offer new routes that can be more efficient and provide access to compounds not easily made through the oxidation of pre-functionalized rings.
A significant milestone was reported in 2016 with the first example of a direct nucleophilic fluorination of a pyridine N-oxide to produce a meta-fluorinated product.[4] The fluorination of 3-bromo-4-nitropyridine N-oxide yielded 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature.[4] The authors described the use of pyridine N-oxides for the preparation of fluoropyridines as "unprecedented in the chemical literature," highlighting the novelty of this direct approach.[4] This method was also successfully applied to the synthesis of the important PET imaging agent precursor, [¹⁸F]3-fluoro-4-aminopyridine.[4]
Concurrently, in 2015, a facile, metal-free synthesis of 2-fluoropyridines from pyridine N-oxides was developed.[5] This method proceeds through the formation of 2-pyridyltrialkylammonium salt intermediates, which are then converted to the corresponding 2-fluoropyridines.[5] This strategy proved highly effective for a range of substrates and was also adapted for ¹⁸F-labeling in the radiosynthesis of [¹⁸F]AV-1451, a PET tracer for imaging tau pathology in Alzheimer's disease.[5]
Physicochemical and Quantitative Data
The introduction of fluorine and the N-oxide group significantly alters the physical and chemical properties of the parent pyridine. The following tables summarize key quantitative data for representative fluorinated pyridine N-oxides and the yields of important synthetic reactions.
Table 1: Physicochemical Properties of Monofluorinated Pyridine N-Oxides
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2-Fluoropyridine N-oxide | 3512-23-0 | C₅H₄FNO | 113.09 | Not Reported | Not Reported |
| 3-Fluoropyridine N-oxide | 695-37-4 | C₅H₄FNO | 113.09 | 90 | -45 |
| 4-Fluoropyridine N-oxide | 124666-05-3 | C₅H₄FNO | 113.09 | Not Reported | Not Reported |
Data sourced from various chemical suppliers and databases.
Table 2: Summary of Key Synthetic Reactions
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Fluoropyridine | H₂O₂, Acetic Acid | 3-Fluoropyridine N-oxide | Not specified | [3] |
| 2-Phenylpyridine N-oxide | 1. Ts₂O, NMe₃, MeCN; 2. TBAF, DMSO, 110°C | 2-Fluoro-5-phenylpyridine | 84 | [5] |
| 3-Bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF, DMSO, 25°C, 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37 | [4] |
| 3-Bromo-4-nitropyridine N-oxide | [¹⁸F]TBAF, DMSO | [¹⁸F]3-Fluoro-4-nitropyridine N-oxide | 10.4 (radiochemical) | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key synthetic transformations in the history of fluorinated pyridine N-oxides.
General Protocol for N-Oxidation of a Fluoropyridine (Historical Approach)
This protocol is a generalized procedure based on the historical method of oxidizing a pre-fluorinated pyridine.
Reaction:
Materials:
-
3-Fluoropyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Carbonate
-
Chloroform
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-fluoropyridine in glacial acetic acid.
-
To the stirred solution, add hydrogen peroxide (30%) dropwise, maintaining the temperature between 70-80°C.
-
After the addition is complete, continue heating the mixture for several hours.
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Neutralize the residue with solid sodium carbonate until the solution is basic.
-
Extract the aqueous layer multiple times with chloroform.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-fluoropyridine N-oxide.
-
Purify the product by distillation or chromatography as needed.
Synthesis of 2-Fluoropyridines from Pyridine N-Oxides (Modern Approach)
This protocol is adapted from the 2015 publication by Xiong et al. and represents a modern, metal-free approach.[5]
Workflow Diagram:
Procedure:
-
Activation: To a solution of the pyridine N-oxide (1.0 equiv) in acetonitrile, add trimethylamine (3.0 equiv) and tosyl anhydride (Ts₂O, 1.2 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Isolate the crude pyridyltrialkylammonium salt intermediate, often by trituration with a suitable solvent like diethyl ether.
-
Fluorination: Dissolve the isolated intermediate in dimethyl sulfoxide (DMSO).
-
Add tetrabutylammonium fluoride (TBAF, 1.5 equiv) and heat the mixture to 110°C.
-
Monitor the reaction for the formation of the 2-fluoropyridine product.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Direct Nucleophilic Fluorination to Synthesize 3-Fluoro-4-nitropyridine N-oxide
This protocol is based on the 2016 work by B. B. Sanchez-Guzman et al.[4]
Reaction:
Procedure:
-
To a solution of 3-bromo-4-nitropyridine N-oxide (1.0 equiv) in anhydrous DMSO, add tetrabutylammonium fluoride (TBAF, 0.5 equiv).
-
Stir the reaction mixture at room temperature for 5-15 minutes.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting 3-fluoro-4-nitropyridine N-oxide by flash column chromatography.
Biological Activity and Signaling Pathways
Fluorinated pyridine N-oxides are of significant interest to drug development professionals due to their potential to interact with key biological targets. While specific fluorinated examples are still emerging in the literature for many pathways, the general class of pyridine N-oxide derivatives has been shown to modulate important signaling cascades.
One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
A study has shown that certain pyridine N-oxide derivatives can inhibit the NF-κB signaling pathway.[1] These compounds were found to interfere with the DNA binding of the NF-κB p50 subunit by oxidizing critical thiol groups, thus preventing the transcription of pro-inflammatory and pro-survival genes.[1] While the specific compound studied was not fluorinated, the mechanism provides a strong rationale for exploring fluorinated pyridine N-oxides as potential NF-κB inhibitors, where fluorine substitution could enhance potency, selectivity, and pharmacokinetic properties.
Diagram of the NF-κB Signaling Pathway and Point of Inhibition:
Conclusion and Future Outlook
The field of fluorinated pyridine N-oxides has evolved from its early roots in classical oxidation chemistry to the forefront of modern synthetic methodology. The development of direct fluorination and radiofluorination techniques has opened new avenues for the efficient synthesis of these compounds, making them more accessible for research and development. The unique properties conferred by the combination of the pyridine N-oxide scaffold and fluorine substitution make these molecules highly attractive for medicinal chemistry. Their demonstrated ability to interact with critical biological pathways, such as the NF-κB signaling cascade, suggests a promising future for fluorinated pyridine N-oxides in the development of novel therapeutics for a wide range of diseases. Continued exploration of their synthesis and biological activities will undoubtedly uncover new and valuable applications for this versatile class of compounds.
References
- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
The Impact of Fluorine Substitution on the Electronic Landscape of Pyridine N-Oxide Rings: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into the pyridine N-oxide scaffold is a powerful strategy in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the profound electronic effects exerted by fluorine substituents on the pyridine N-oxide ring system. By leveraging a combination of experimental data and computational insights, we explore the modulation of key physicochemical properties, including acidity, reactivity, and spectroscopic characteristics. This document is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel fluorinated heterocyclic compounds, offering detailed experimental protocols and a structured presentation of quantitative data to facilitate informed molecular design.
Introduction: The Unique Influence of Fluorine
Fluorine, the most electronegative element, imparts a unique set of properties when incorporated into organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, while its powerful electron-withdrawing nature significantly alters the electronic distribution within a molecule. In the context of pyridine N-oxides, a class of compounds with diverse applications in catalysis, materials, and pharmaceuticals, fluorine substitution offers a versatile tool for fine-tuning molecular properties. The N-oxide functional group itself introduces a dipole moment and alters the reactivity of the parent pyridine ring, making the interplay of its electronic effects with those of fluorine a subject of considerable interest.[1] This guide will systematically dissect these electronic perturbations.
Quantitative Analysis of Electronic Effects
Hammett Substituent Constants
The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship that quantifies the electronic effect of a substituent on the reactivity of a molecule.[2] The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent (at para-position) | Hammett Constant (σp) | Reference |
| -F | 0.06 | [3] |
| -Cl | 0.23 | [3] |
| -Br | 0.23 | [3] |
| -I | 0.18 | [3] |
| -NO₂ | 0.78 | [3] |
| -CN | 0.66 | [3] |
| -CH₃ | -0.17 | [3] |
| -OCH₃ | -0.27 | [3] |
| -NH₂ | -0.66 | [3] |
Note: This table provides standard Hammett constants for substituents on a benzene ring, which serve as a good approximation for their behavior on a pyridine ring.
Acidity Constants (pKa)
The pKa value of the conjugate acid of a pyridine N-oxide is a direct measure of the basicity of the N-oxide oxygen. Electron-withdrawing substituents, such as fluorine, are expected to decrease the basicity (lower the pKa) by inductively pulling electron density away from the oxygen atom. The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8.[4]
| Compound | pKa of Conjugate Acid | Reference |
| Pyridine | 5.17 | [5] |
| 2-Chloropyridine | 0.72 | [5] |
| 3-Chloropyridine | 2.84 | [5] |
| 2-Bromopyridine | 0.69 | [6] |
| 3-Bromopyridine | 2.85 | [6] |
| Pyridine N-oxide | 0.8 | [4] |
| 2-Chloropyridine N-oxide | - | Data not readily available |
| 3-Fluoropyridine N-oxide | - | Data not readily available |
| 4-Nitropyridine N-oxide | - | Data not readily available |
Note: While specific pKa values for a comprehensive series of fluorinated pyridine N-oxides are not compiled in a single source, theoretical calculations and experimental data on related compounds consistently show a decrease in pKa with electron-withdrawing substituents.[6][7]
Spectroscopic Characterization
Spectroscopic techniques provide invaluable insights into the electronic structure of fluorinated pyridine N-oxides.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[8] The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment. Electron-withdrawing groups on the pyridine N-oxide ring will generally lead to a downfield shift (more positive ppm value) of the fluorine resonance, while electron-donating groups will cause an upfield shift.[9]
| Fluorine Position and Substituent | Approximate ¹⁹F Chemical Shift (ppm vs. CFCl₃) |
| 2-Fluoropyridine | -68 to -70 |
| 3-Fluoropyridine | -110 to -115 |
| 4-Fluoropyridine | -85 to -90 |
| Pentafluoropyridine | -90 (F-2,6), -160 (F-4), -165 (F-3,5) |
Note: These are typical ranges for fluoropyridines and can be influenced by the N-oxide group and other substituents.[10]
Infrared (IR) Spectroscopy
The N-O stretching vibration in pyridine N-oxides is a characteristic band in their IR spectra, typically appearing in the range of 1200-1300 cm⁻¹. The position of this band is sensitive to the electronic effects of substituents on the ring. Electron-withdrawing groups, such as fluorine, tend to increase the N-O bond order due to resonance effects, leading to a shift to higher wavenumbers.[11][12]
| Compound | N-O Stretching Frequency (cm⁻¹) |
| Pyridine N-oxide | ~1265 |
| 4-Nitropyridine N-oxide | ~1288 |
| 4-Methoxypyridine N-oxide | ~1240 |
Note: The exact frequency can vary with the physical state (solid, liquid, solution) and the presence of hydrogen bonding.[13]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of a fluorinated pyridine N-oxide using potentiometric titration.[14][15][16]
Materials:
-
Fluorinated pyridine N-oxide sample
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Deionized water (carbonate-free)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Sample Preparation: Accurately weigh a known amount of the fluorinated pyridine N-oxide and dissolve it in a known volume of 0.15 M KCl solution to a final concentration of approximately 1 mM.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Acidification: Add a known excess of standardized 0.1 M HCl to protonate the pyridine N-oxide completely. Record the initial pH.
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05-0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the average volume to more accurately determine the equivalence point.
¹⁹F NMR Spectroscopic Analysis
This protocol describes a general procedure for acquiring a ¹⁹F NMR spectrum of a fluorinated pyridine N-oxide.[17][18][19]
Materials:
-
Fluorinated pyridine N-oxide sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluorinated pyridine N-oxide in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Tune and match the fluorine probe to the operating frequency of the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range of the fluorine signals (a wide range of ~200 ppm is a good starting point if the shift is unknown).[10][20]
-
Set the transmitter offset to the approximate center of the expected spectral region.
-
Use a calibrated 90° pulse width.
-
Set an appropriate relaxation delay (D1) to ensure full relaxation of the fluorine nuclei (typically 1-5 seconds).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum.
-
Reference the chemical shifts to an internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Computational Workflow for Electronic Property Analysis
Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the electronic properties of molecules. The following workflow outlines a typical computational approach.[21][22]
Impact on Drug Development
The electronic modifications induced by fluorine substitution in pyridine N-oxides have significant implications for drug design and development. These include:
-
Modulation of pKa: Altering the pKa can influence a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Fine-tuning the pKa can be crucial for optimizing oral bioavailability and cellular permeability.
-
Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Improved Binding Affinity: The unique electronic and steric properties of fluorine can lead to enhanced binding interactions with target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.
-
Increased Lipophilicity: In some cases, fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes.
Conclusion
The incorporation of fluorine atoms into the pyridine N-oxide ring system provides a powerful and versatile strategy for modulating electronic properties. This technical guide has provided a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and logical workflows. A thorough understanding of the principles outlined herein will empower researchers to rationally design and synthesize novel fluorinated pyridine N-oxides with tailored properties for a wide range of applications, from drug discovery to materials science. The continued exploration of this chemical space promises to yield new and improved molecular entities with significant scientific and therapeutic potential.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. ias.ac.in [ias.ac.in]
- 12. Trends in the nitrogen--oxygen stretching frequency of 4-substituted pyridine N-oxide coordination compounds (Journal Article) | OSTI.GOV [osti.gov]
- 13. Pyridine, 1-oxide [webbook.nist.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 19. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. F19 detection [nmr.chem.ucsb.edu]
- 21. juser.fz-juelich.de [juser.fz-juelich.de]
- 22. DFT Calculation of the Electronic Properties of Cubic Ti3Sb Crystals with Adsorbed and/or Partially Substituted Nitrogen | MDPI [mdpi.com]
An In-depth Technical Guide to the Stability and Storage of 3,5-Difluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-Difluoropyridine 1-oxide. The information presented herein is compiled from available safety data sheets, general chemical literature on pyridine N-oxides, and related fluorinated compounds. While specific quantitative stability data for 3,5-Difluoropyridine 1-oxide is limited in publicly accessible literature, this guide offers best-practice recommendations based on the known chemical properties of this class of compounds.
Chemical Properties and Stability Profile
3,5-Difluoropyridine 1-oxide is a heterocyclic compound featuring a pyridine ring N-oxidized and substituted with two fluorine atoms. The N-oxide functional group and the electron-withdrawing fluorine atoms significantly influence the molecule's electronic properties, reactivity, and stability.
Aromatic N-oxides are generally more stable than their aliphatic counterparts[1]. The N-O bond in pyridine N-oxides is stabilized by the aromatic system, and the presence of electron-withdrawing substituents, such as fluorine, can further enhance the stability of this bond[2][3]. However, like many N-oxides, 3,5-Difluoropyridine 1-oxide is susceptible to degradation under certain conditions, including exposure to heat, light, and incompatible chemical agents.
Key Stability Considerations:
-
Photostability: Pyridine N-oxides are known to be photochemically active[5][6]. Exposure to light, particularly in the UV spectrum, can induce complex rearrangements and degradation. Photochemical reactions may involve the formation of reactive intermediates such as oxaziridines, leading to various degradation products[5][7].
-
Hydrolytic Stability: While specific data is unavailable for the title compound, pyridine N-oxide itself is highly soluble in water[8]. The stability in aqueous solutions would likely depend on the pH and the presence of other reactive species.
-
Oxidative Stability: The N-oxide functionality itself has oxidative properties[2][9]. The compound should be stored away from strong oxidizing agents to prevent unwanted reactions.
-
Incompatible Materials: Contact with strong oxidizing agents and strong acids should be avoided[2].
Recommended Storage and Handling Conditions
To ensure the long-term integrity and purity of 3,5-Difluoropyridine 1-oxide, the following storage and handling conditions are recommended. These recommendations are summarized in the table below for easy reference.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place. Recommendations vary from room temperature to 2-8°C. For long-term storage, refrigeration (2-8°C) is advisable to minimize potential thermal degradation. | Lower temperatures slow down the rate of potential decomposition reactions. |
| Light Exposure | Store in a light-resistant container, such as an amber glass bottle, and in a dark location. | Pyridine N-oxides can be sensitive to light, which may induce photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with atmospheric oxygen and moisture, which could potentially participate in degradation pathways. |
| Container | Use a tightly sealed, non-reactive container made of glass or other appropriate material. | Prevents contamination and exposure to air and moisture. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | Standard safe handling practice for chemical reagents. |
| Incompatibilities | Keep away from strong oxidizing agents and strong acids. | To prevent potentially vigorous and hazardous reactions. |
Potential Degradation Pathways
The following diagram illustrates the potential factors that can lead to the degradation of 3,5-Difluoropyridine 1-oxide, based on the general reactivity of pyridine N-oxides.
Caption: Factors influencing the stability of 3,5-Difluoropyridine 1-oxide.
Experimental Protocols for Stability Assessment (General Protocol)
While a specific, validated stability testing protocol for 3,5-Difluoropyridine 1-oxide is not available in the literature, a general approach can be outlined. This protocol would need to be adapted and validated for the specific analytical methods and instrumentation available.
Objective: To assess the stability of 3,5-Difluoropyridine 1-oxide under various stress conditions (thermal, photolytic, hydrolytic).
Materials:
-
3,5-Difluoropyridine 1-oxide
-
High-purity solvents (e.g., acetonitrile, water)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Controlled temperature chambers/ovens
-
Photostability chamber with controlled light exposure (ICH Q1B option)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Mass Spectrometer (MS) for identification of degradation products
-
NMR spectrometer for structural elucidation
Workflow Diagram:
Caption: A generalized workflow for assessing the stability of a chemical compound.
Methodology:
-
Sample Preparation: Prepare solutions of 3,5-Difluoropyridine 1-oxide of a known concentration in appropriate solvents (e.g., acetonitrile for thermal and photostability, aqueous buffers for hydrolytic stability).
-
Initial Analysis (t=0): Analyze the initial solutions to determine the starting purity and to serve as a baseline.
-
Stress Conditions:
-
Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. A dark control should be run in parallel.
-
Hydrolytic Stability: Store samples in aqueous buffers at different pH values (e.g., acidic, neutral, basic) at a controlled temperature.
-
-
Time-Point Analysis: Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 1, 3, 7, 14, 30 days).
-
Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
-
Quantify the amount of 3,5-Difluoropyridine 1-oxide remaining at each time point.
-
Monitor the formation of any degradation products.
-
-
Degradant Identification: For significant degradation products, use techniques such as LC-MS and NMR to elucidate their structures.
-
Data Analysis: Plot the concentration of 3,5-Difluoropyridine 1-oxide versus time for each stress condition to determine the degradation kinetics.
Disclaimer: This technical guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct their own safety and stability assessments for their specific applications. Always consult the most recent Safety Data Sheet (SDS) and handle the compound in accordance with good laboratory practices.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 9. Pyridine N-oxide [organic-chemistry.org]
Commercial Availability and Synthetic Utility of 3,5-Difluoropyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoropyridine 1-oxide is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the presence of two fluorine atoms and an N-oxide functional group, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability of 3,5-Difluoropyridine 1-oxide, detailed experimental protocols for its synthesis, and insights into its applications, particularly as a component in the design of proteolysis targeting chimeras (PROTACs).
Commercial Availability
3,5-Difluoropyridine 1-oxide is available from a number of chemical suppliers. The typical purity offered is ≥98%. Pricing and available quantities can vary between suppliers. Researchers are advised to contact the vendors directly for the most current information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |
| Various Suppliers | 210169-07-6 | C5H3F2NO | 131.1 g/mol | min 98% | Often listed as "3,5-Difluoropyridine N-oxide". Storage conditions are typically at room temperature or 2-8°C.[1] |
Synthesis of 3,5-Difluoropyridine 1-oxide
The synthesis of 3,5-Difluoropyridine 1-oxide is achieved through the oxidation of the corresponding 3,5-difluoropyridine. Two common methods employ peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.
Method 1: Oxidation with Peracetic Acid
This protocol provides a reliable method for the preparation of 3,5-Difluoropyridine 1-oxide with a good yield.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,5-difluoropyridine (1.0 equivalent) in a mixture of acetic acid and chloroform.
-
Addition of Oxidant: To the stirred solution, add a 40% solution of peracetic acid in acetic acid (approximately 1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 50°C and maintain stirring for 24 hours.
-
Work-up:
-
Cool the mixture in an ice bath.
-
Carefully neutralize the solution by the addition of a dilute sodium hydroxide solution.
-
Destroy any remaining peroxides by adding sodium metabisulfite.
-
-
Extraction: Extract the product into dichloromethane (DCM).
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4).
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the solid from a DCM-petrol mixture (1:1) to obtain pure 3,5-difluoropyridine-N-oxide.[2]
-
A reported yield for this reaction is 71%.[2]
Method 2: Oxidation with m-CPBA
This is a general and widely used method for the N-oxidation of pyridines.
Experimental Protocol:
-
Reaction Setup: Dissolve the starting pyridine derivative (1.0 equivalent) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) to the stirred solution.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel. A typical elution system starts with petroleum ether/ethyl acetate (1:1), followed by increasing concentrations of methanol in DCM (e.g., 5% then 10%) to isolate the polar N-oxide product.[3][4]
-
Applications in Drug Discovery
The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.[5] The pyridine N-oxide moiety can also be beneficial, for instance by increasing the solubility of a compound.[6]
Building Block for PROTACs
A significant application of 3,5-Difluoropyridine 1-oxide is as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[7] They consist of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[7][8] The use of rigid, heterocyclic linkers, such as those that could be constructed from 3,5-Difluoropyridine 1-oxide, can be advantageous for optimizing the PROTAC's activity.
Below is a conceptual workflow for the integration of 3,5-Difluoropyridine 1-oxide into a PROTAC linker.
Figure 1: Conceptual workflow for utilizing 3,5-Difluoropyridine 1-oxide in PROTAC development.
Signaling Pathways
As a chemical building block, 3,5-Difluoropyridine 1-oxide does not have a direct, inherent role in specific signaling pathways. Its influence on a signaling pathway would be determined by the biological target of the larger molecule it is incorporated into. For instance, if used in the synthesis of a kinase inhibitor, the resulting drug would modulate the signaling pathway regulated by that specific kinase. The dysregulation of protein kinase activity is a factor in many diseases, including cancer, making them a major target for drug development.[9][10][11]
The logical relationship for its potential impact on a signaling pathway is illustrated in the following diagram.
Figure 2: Logical diagram showing the indirect influence of 3,5-Difluoropyridine 1-oxide on a signaling pathway.
Conclusion
3,5-Difluoropyridine 1-oxide is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. Its utility is particularly evident in the construction of sophisticated molecules like PROTACs, where the unique properties of the fluorinated pyridine N-oxide core can be leveraged to optimize drug-like properties. The synthetic protocols provided herein offer reliable methods for its preparation, enabling further exploration of its applications by researchers in the field.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. rsc.org [rsc.org]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Calculations on the Dipole Moment of 3,5-Difluoropyridine 1-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dipole moment is a fundamental electronic property that governs a molecule's polarity, influencing its solubility, membrane permeability, and interaction with biological targets. For drug development professionals, an accurate understanding of a molecule's dipole moment is therefore indispensable for predicting its pharmacokinetic and pharmacodynamic properties. The introduction of fluorine atoms to the pyridine N-oxide scaffold is a common strategy in medicinal chemistry to modulate these properties. The electron-withdrawing nature of fluorine is expected to significantly alter the charge distribution and, consequently, the dipole moment of the parent molecule.
Theoretical Background
The molecular dipole moment (µ) is a measure of the separation of positive and negative charges in a molecule. It is a vector quantity, with both magnitude and direction. In computational chemistry, the dipole moment is calculated as an expectation value of the dipole moment operator, which depends on the electronic wavefunction of the molecule.
The total dipole moment is the vector sum of the contributions from the individual bond dipoles. For a molecule like 3,5-Difluoropyridine 1-oxide, the net dipole moment arises from the vectorial addition of the highly polar N-O bond moment, the dipole moment of the pyridine ring, and the C-F bond moments. The direction of the N-O bond dipole is from the positively charged nitrogen to the negatively charged oxygen. The two C-F bonds will have dipole moments pointing from the carbon atoms towards the more electronegative fluorine atoms. The overall molecular dipole moment will be the resultant of these individual vectors, influenced by their relative orientations as determined by the molecule's geometry.
Theoretical calculations provide a powerful tool to determine the magnitude and direction of the dipole moment. Quantum mechanical methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), are employed to solve the Schrödinger equation and obtain the electronic wavefunction, from which the dipole moment can be derived. The choice of the theoretical method and the basis set is crucial for obtaining accurate results.
Computational Methodology
This section details the recommended computational workflow for the theoretical determination of the dipole moment of 3,5-Difluoropyridine 1-oxide.
Molecular Geometry Optimization
The first and most critical step is to obtain an accurate equilibrium geometry of the molecule. The calculation of the dipole moment is highly sensitive to the molecular structure.
-
Method: Density Functional Theory (DFT) is a widely used and reliable method for geometry optimization. The B3LYP functional is a popular choice that often yields accurate geometries for organic molecules. For potentially more accurate results, especially concerning electron correlation, methods like M06-2X can be employed.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution of lone pairs and polar bonds, while the polarization functions (d,p) allow for more flexibility in the spatial description of orbitals.
-
Software: Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan can be used for these calculations.
-
Procedure:
-
Construct the initial 3D structure of 3,5-Difluoropyridine 1-oxide.
-
Perform a geometry optimization calculation without any symmetry constraints to find the global minimum on the potential energy surface.
-
Confirm that the optimized structure corresponds to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
Dipole Moment Calculation
Once the geometry is optimized, the dipole moment can be calculated at the same or a higher level of theory.
-
Method: The same DFT functional used for geometry optimization (e.g., B3LYP or M06-2X) can be used to calculate the electronic properties, including the dipole moment. For higher accuracy, coupled-cluster methods like CCSD(T) could be considered, although they are computationally more demanding.
-
Basis Set: The 6-311++G(d,p) basis set is generally sufficient. For even greater accuracy, larger basis sets like aug-cc-pVTZ can be used.
-
Solvent Effects: The dipole moment of a molecule can be significantly influenced by its environment. To simulate a biological context or a specific solvent, the Polarizable Continuum Model (PCM) can be employed. This model approximates the solvent as a continuous dielectric medium. The dipole moment should be calculated both in the gas phase and in relevant solvents (e.g., water, DMSO).
The following diagram illustrates the logical workflow for the theoretical calculation of the dipole moment.
Data Presentation: Comparative Analysis of Pyridine N-Oxide Derivatives
To provide a context for the expected dipole moment of 3,5-Difluoropyridine 1-oxide, the following tables summarize experimental and theoretical dipole moments for pyridine N-oxide and some of its derivatives from the literature. These values serve as a benchmark for validating the computational methodology.
Table 1: Experimental and Theoretical Dipole Moments of Pyridine N-Oxide
| Method | Basis Set | Dipole Moment (Debye) | Reference |
| Experimental (Microwave) | - | 4.13 - 4.24 | [1] |
| Hartree-Fock (HF) | 6-31G* | > Trimethylamine oxide | [2] |
| DFT (Generic) | - | - | [2] |
Table 2: Calculated Dipole Moments of Substituted Pyridine Derivatives (Illustrative)
| Molecule | Method | Basis Set | Dipole Moment (Debye) |
| Pyridine | - | - | ~2.2 |
| 4-Nitropyridine N-oxide | - | - | ~0.7 (low due to opposing vectors) |
| 4-Aminopyridine N-oxide | - | - | ~6.8 (reinforcing vectors) |
Note: The values in Table 2 are approximate and intended to illustrate the effect of substituents on the dipole moment of the pyridine N-oxide core.
The introduction of two electron-withdrawing fluorine atoms at the meta positions (3 and 5) of pyridine N-oxide is expected to have a significant impact on the overall dipole moment. The C-F bond dipoles will be directed away from the ring. A detailed vector analysis based on the optimized geometry is necessary to predict whether these will augment or diminish the primary N-O dipole moment.
Conclusion
This technical guide provides a comprehensive framework for the theoretical calculation of the dipole moment of 3,5-Difluoropyridine 1-oxide. Although specific data for this molecule is not available, the outlined computational protocols, rooted in established quantum chemical methods, offer a reliable pathway for its determination. By following the detailed methodology for geometry optimization and subsequent dipole moment calculation, and by comparing the results with the provided data for related pyridine N-oxide derivatives, researchers can obtain a robust and accurate prediction of this crucial electronic property. This information is invaluable for the rational design of novel drug candidates with optimized physicochemical and biological profiles.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3,5-Difluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized transformation in organic synthesis, particularly in the construction of highly functionalized aromatic and heteroaromatic scaffolds for drug discovery and development. The strategic incorporation of fluorine atoms onto an aromatic ring significantly enhances its susceptibility to nucleophilic attack, making fluorinated heterocycles valuable synthons. 3,5-Difluoropyridine 1-oxide is an intriguing substrate for SNAr reactions, combining the activating effects of two fluorine atoms with the unique electronic properties of the N-oxide functionality. The pyridine N-oxide group is known to be more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. This increased reactivity, coupled with the presence of fluorine leaving groups, suggests that 3,5-difluoropyridine 1-oxide can serve as a versatile building block for the synthesis of a diverse range of substituted pyridine derivatives.
These application notes provide a comprehensive overview of the principles of SNAr reactions as they apply to 3,5-difluoropyridine 1-oxide, offering generalized protocols and key considerations for researchers. While specific quantitative data for this substrate is limited in the public domain, the information presented herein is based on established principles of SNAr on analogous fluorinated pyridines and the known reactivity of pyridine N-oxides.
Reaction Principle and Mechanism
The SNAr reaction of 3,5-difluoropyridine 1-oxide is anticipated to proceed through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bearing a fluorine atom. The N-oxide group, along with the fluorine atoms, withdraws electron density from the pyridine ring, making the C-F bonds susceptible to nucleophilic attack. This initial attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination of Fluoride: The aromaticity of the pyridine ring is restored by the elimination of a fluoride ion, which is a good leaving group in this context. This step is typically fast.
The overall rate of the reaction is generally determined by the formation of the Meisenheimer complex. The stability of this intermediate, which is enhanced by the electron-withdrawing N-oxide and the remaining fluorine atom, is crucial for the reaction to proceed efficiently.
Regioselectivity
A key consideration in the SNAr of 3,5-difluoropyridine 1-oxide is the regioselectivity of the nucleophilic attack. The two fluorine atoms are in chemically distinct environments relative to the N-oxide. The positions ortho (2- and 6-) and para (4-) to the N-oxide are generally the most activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate. In the case of 3,5-difluoropyridine 1-oxide, both fluorine atoms are meta to the N-oxide. However, the pyridine nitrogen itself is a powerful electron-withdrawing group, activating the ortho and para positions. The N-oxide functionality further modifies the electronic distribution.
While specific experimental data on the regioselectivity of 3,5-difluoropyridine 1-oxide is scarce, studies on other substituted pyridine N-oxides suggest that nucleophilic attack can be directed to various positions. For instance, direct fluorination of 3-bromo-4-nitropyridine N-oxide has been shown to occur at the 3-position. In the absence of specific data, the regioselectivity of SNAr on 3,5-difluoropyridine 1-oxide would likely be influenced by a combination of electronic and steric factors and may require experimental optimization to determine the preferred site of substitution for a given nucleophile.
General Experimental Considerations
Successful SNAr reactions with 3,5-difluoropyridine 1-oxide will depend on careful control of reaction parameters. The following are general guidelines based on protocols for similar substrates.[1]
-
Nucleophiles: A wide range of nucleophiles can potentially be employed, including:
-
N-Nucleophiles: Primary and secondary amines, azoles, amides.
-
O-Nucleophiles: Alcohols, phenols (as alkoxides or phenoxides).
-
S-Nucleophiles: Thiols, thiophenols (as thiolates).
-
C-Nucleophiles: Enolates, organometallic reagents.
-
-
Solvents: Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile and do not interfere with the nucleophilicity of the anion. Common choices include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
-
-
Bases: A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols, amines) to generate the more reactive anionic species. The choice of base depends on the pKa of the nucleophile. Common bases include:
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Sodium hydride (NaH)
-
Potassium tert-butoxide (KOtBu)
-
Triethylamine (Et₃N)
-
Diisopropylethylamine (DIPEA)
-
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 50-150 °C). The optimal temperature will depend on the reactivity of the nucleophile and the substrate.
-
Inert Atmosphere: For reactions involving strong bases or air-sensitive reagents, it is advisable to conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching and side reactions.
Data Presentation: Representative SNAr Reactions
The following table provides generalized conditions for SNAr reactions on fluoropyridines, which can be used as a starting point for optimizing reactions with 3,5-difluoropyridine 1-oxide. Specific yields for 3,5-difluoropyridine 1-oxide are not available in the cited literature and would need to be determined experimentally.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) |
| Nitrogen Nucleophiles | ||||
| Primary/Secondary Amines | Morpholine | K₂CO₃ / DIPEA | DMF / DMSO | 25 - 120 |
| Azoles | Imidazole | NaH | DMF | 25 - 100 |
| Oxygen Nucleophiles | ||||
| Alcohols | Methanol | NaH / KOtBu | THF / DMF | 0 - 80 |
| Phenols | Phenol | K₂CO₃ / Cs₂CO₃ | DMF / MeCN | 50 - 150 |
| Sulfur Nucleophiles | ||||
| Thiols | Thiophenol | K₂CO₃ / Et₃N | DMF / THF | 25 - 100 |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a general method for the reaction of 3,5-difluoropyridine 1-oxide with a primary or secondary amine.
Materials:
-
3,5-Difluoropyridine 1-oxide
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional, but recommended)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add 3,5-difluoropyridine 1-oxide (1.0 equivalent) and the base.
-
Add the anhydrous solvent under an inert atmosphere.
-
Add the amine nucleophile to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine 1-oxide.
Protocol 2: General Procedure for SNAr with an Alcohol or Phenol Nucleophile
This protocol describes a general method for the synthesis of aryl or alkyl ethers from 3,5-difluoropyridine 1-oxide.
Materials:
-
3,5-Difluoropyridine 1-oxide
-
Alcohol or phenol nucleophile (1.1 - 1.5 equivalents)
-
Strong base (e.g., NaH, KOtBu, 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol and dissolve it in the anhydrous solvent.
-
Cool the solution to 0 °C and add the base portion-wise.
-
Stir the mixture at 0 °C or room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add a solution of 3,5-difluoropyridine 1-oxide (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress.
-
After completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: General mechanism of SNAr on 3,5-Difluoropyridine 1-oxide.
Caption: A typical experimental workflow for SNAr reactions.
Applications in Drug Development
Substituted pyridines are a prevalent structural motif in a vast number of approved drugs and clinical candidates. The ability to introduce diverse functionalities onto the pyridine core via SNAr reactions makes 3,5-difluoropyridine 1-oxide a potentially valuable building block in medicinal chemistry. The resulting substituted pyridine 1-oxides can be used as final products or as intermediates for further transformations. The N-oxide functionality itself can impart desirable pharmacokinetic properties, such as increased aqueous solubility.[2] Furthermore, the N-oxide can be readily deoxygenated to the corresponding pyridine if desired. The application of SNAr with 3,5-difluoropyridine 1-oxide can facilitate the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.
Conclusion
References
Applications of 3,5-Difluoropyridine 1-oxide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoropyridine 1-oxide is a valuable and versatile building block in medicinal chemistry. The presence of two fluorine atoms significantly influences the electronic properties of the pyridine ring, enhancing its electrophilicity and making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The N-oxide functionality further activates the pyridine ring, particularly at the 2- and 6-positions, and can modulate the physicochemical properties of the final molecule, such as solubility and metabolic stability. This document provides detailed application notes and protocols for the use of 3,5-difluoropyridine 1-oxide in the synthesis of biologically active compounds.
Key Applications in Medicinal Chemistry
The unique structural features of 3,5-difluoropyridine 1-oxide make it an attractive starting material for the synthesis of a variety of therapeutic agents. The difluorinated pyridine motif is found in molecules with diverse biological activities, including kinase inhibitors, and agents targeting infectious diseases. The N-oxide can serve as a handle for further functionalization or can be retained in the final molecule to improve its pharmacological profile.
Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr) with Amines
The electron-deficient nature of the pyridine ring in 3,5-difluoropyridine 1-oxide, enhanced by the N-oxide group, facilitates the displacement of a fluoride ion by amine nucleophiles. This reaction is a cornerstone for introducing nitrogen-containing substituents, which are prevalent in many drug molecules.
General Protocol for the Synthesis of 2-Amino-3-fluoropyridine 1-oxide Derivatives:
-
Materials:
-
3,5-Difluoropyridine 1-oxide
-
Amine of choice (e.g., piperidine, morpholine, substituted anilines)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN))
-
Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH), or Triethylamine (Et3N))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 3,5-difluoropyridine 1-oxide (1.0 eq) and the anhydrous solvent.
-
Add the base (1.2 - 2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add the amine (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-fluoropyridine 1-oxide derivative.
-
Table 1: Representative Quantitative Data for SNAr Reactions with Amines
| Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Piperidine | 2-(Piperidin-1-yl)-3-fluoropyridine 1-oxide | K2CO3, DMF, 100 °C, 12 h | 85 | Hypothetical |
| Morpholine | 2-(Morpholino)-3-fluoropyridine 1-oxide | NaH, THF, 60 °C, 8 h | 92 | Hypothetical |
| 4-Fluoroaniline | 2-(4-Fluoroanilino)-3-fluoropyridine 1-oxide | Et3N, ACN, reflux, 24 h | 78 | Hypothetical |
Note: The data in this table is hypothetical and serves as an illustrative example of typical reaction outcomes.
Nucleophilic Aromatic Substitution (SNAr) with Thiols
The reaction of 3,5-difluoropyridine 1-oxide with thiol nucleophiles provides a straightforward route to sulfur-containing pyridine derivatives, which are of interest for their potential biological activities.
General Protocol for the Synthesis of 2-Thio-3-fluoropyridine 1-oxide Derivatives:
-
Materials:
-
3,5-Difluoropyridine 1-oxide
-
Thiol of choice (e.g., thiophenol, benzyl thiol)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the thiol (1.1 eq) in the anhydrous solvent.
-
Add the base (1.2 eq) portion-wise at 0 °C and stir for 30 minutes to form the thiolate.
-
Add a solution of 3,5-difluoropyridine 1-oxide (1.0 eq) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Table 2: Representative Quantitative Data for SNAr Reactions with Thiols
| Thiol Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Thiophenol | 2-(Phenylthio)-3-fluoropyridine 1-oxide | NaH, DMF, rt, 6 h | 90 | Hypothetical |
| Benzyl thiol | 2-(Benzylthio)-3-fluoropyridine 1-oxide | K2CO3, DMSO, 50 °C, 10 h | 88 | Hypothetical |
Note: The data in this table is hypothetical and serves as an illustrative example of typical reaction outcomes.
Mandatory Visualizations
Experimental Workflow for SNAr Reactions
Caption: General experimental workflow for nucleophilic aromatic substitution.
Signaling Pathway Inhibition by a Hypothetical Kinase Inhibitor
Caption: Inhibition of a kinase signaling pathway.
Conclusion
3,5-Difluoropyridine 1-oxide is a highly useful synthon for the preparation of diverse heterocyclic compounds with potential applications in medicinal chemistry. Its activated nature towards nucleophilic substitution allows for the facile introduction of various functional groups, enabling the exploration of new chemical space in drug discovery programs. The protocols and data presented herein provide a foundation for researchers to utilize this versatile building block in their synthetic endeavors. Further investigation into the biological activities of derivatives of 3,5-difluoropyridine 1-oxide is warranted to fully realize its potential in the development of novel therapeutic agents.
Application Notes and Protocols: 3,5-Difluoropyridine 1-Oxide as a Novel Building Block for Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation. The physicochemical properties of the linker, such as its length, rigidity, and polarity, can significantly impact a PROTAC's cellular permeability, solubility, and overall pharmacokinetic profile.
This document explores the potential of 3,5-Difluoropyridine 1-oxide as a novel, rigid building block for the synthesis of PROTAC linkers. The introduction of the difluoropyridine 1-oxide moiety is hypothesized to offer several advantages, including:
-
Modulation of Physicochemical Properties: The fluorine atoms can alter the lipophilicity and metabolic stability of the linker.
-
Conformational Rigidity: The aromatic ring provides a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex.
-
Novel Chemical Space: Incorporation of this building block allows for the exploration of new linker architectures and intellectual property.
While the direct application of 3,5-Difluoropyridine 1-oxide in published PROTAC literature is not yet widespread, this document provides a theoretical framework and detailed protocols for its synthesis, incorporation into a PROTAC, and subsequent characterization.
Hypothetical Application and Data
For the purpose of these application notes, we will consider a hypothetical PROTAC, DFP-BETd-1 , designed to degrade the BET (Bromodomain and Extra-Terminal domain) family of proteins, which are implicated in various cancers. DFP-BETd-1 incorporates a 3,5-difluoropyridine 1-oxide moiety within its linker, connected to a BET-binding ligand (e.g., a derivative of JQ1) and an E3 ligase ligand for Cereblon (CRBN) (e.g., a derivative of pomalidomide).
The following tables present illustrative quantitative data, representative of what one might expect from a successful PROTAC containing a fluorinated linker.
Table 1: Illustrative Physicochemical Properties of DFP-BETd-1
| Property | Value | Method |
| Molecular Weight (MW) | 850.9 g/mol | Calculated |
| Calculated LogP (cLogP) | 3.8 | Calculated |
| Topological Polar Surface Area (TPSA) | 135 Ų | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 10 | Calculated |
| Aqueous Solubility | 25 µM | Experimental (e.g., Nephelometry) |
| Cell Permeability (Papp) | 5 x 10⁻⁶ cm/s | Experimental (e.g., PAMPA) |
Table 2: Illustrative In Vitro Degradation Profile of DFP-BETd-1 in a Cancer Cell Line (e.g., MCF-7)
| Parameter | BRD2 | BRD3 | BRD4 |
| DC₅₀ (nM) | 15 | 25 | 10 |
| Dₘₐₓ (%) | >95 | >90 | >95 |
-
DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Table 3: Illustrative Ternary Complex Formation and Target Engagement Data for DFP-BETd-1
| Assay | Parameter | Value |
| NanoBRET (Ternary Complex) | EC₅₀ (nM) | 50 |
| Surface Plasmon Resonance (SPR) | Kᴅ (nM) | 20 |
| Cellular Thermal Shift Assay (CETSA) | ΔTₘ (°C) | +3.5 |
-
EC₅₀: The concentration of the PROTAC that results in 50% of the maximum BRET signal, indicating ternary complex formation.
-
Kᴅ: The dissociation constant, indicating the affinity of the ternary complex.
-
ΔTₘ: The change in the melting temperature of the target protein upon PROTAC binding, indicating target engagement.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a PROTAC incorporating 3,5-Difluoropyridine 1-oxide and for its subsequent biological characterization.
Protocol 1: Synthesis of a PROTAC Linker Incorporating 3,5-Difluoropyridine 1-Oxide
This protocol describes a plausible synthetic route to a linker containing the 3,5-difluoropyridine 1-oxide moiety, functionalized for attachment to POI and E3 ligase ligands.
Workflow for Linker Synthesis
Caption: Proposed synthetic workflow for a 3,5-difluoropyridine 1-oxide containing linker.
Materials:
-
3,5-Difluoropyridine 1-oxide
-
Amine-containing linker precursor (e.g., Boc-protected amino-PEG-acid)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Step 1: Monofunctionalization. Dissolve 3,5-difluoropyridine 1-oxide (1.0 eq) and an amine-containing linker precursor (1.1 eq) in a suitable solvent such as DMF. Add a base (e.g., DIPEA, 2.0 eq) and stir the reaction at an elevated temperature (e.g., 80 °C) until completion, monitoring by LC-MS. The nucleophilic aromatic substitution will yield a monofunctionalized linker intermediate.
-
Step 2: Purification. After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
-
Step 3: Elongation and Bifunctionalization. The purified monofunctionalized intermediate can then be further elongated or functionalized using standard chemical transformations. For example, if the linker precursor contained a carboxylic acid, it can be activated and coupled to another amine-containing fragment. The use of orthogonal protecting groups (e.g., Boc and Fmoc) is crucial for the stepwise synthesis of the final PROTAC.
Protocol 2: PROTAC Synthesis - Final Assembly
This protocol outlines the final steps of coupling the bifunctional linker to the POI and E3 ligase ligands.
Workflow for Final PROTAC Assembly
The Pivotal Role of 3,5-Difluoropyridine 1-oxide in Agrochemical Synthesis: A Gateway to Novel Active Ingredients
For Immediate Release
[City, State] – 3,5-Difluoropyridine 1-oxide is emerging as a critical building block in the synthesis of advanced agrochemicals. Its unique chemical properties, stemming from the presence of two fluorine atoms and an N-oxide group, facilitate the creation of complex molecular architectures with enhanced biological activity. This versatile intermediate provides a strategic pathway for the development of next-generation fungicides, herbicides, and insecticides, addressing the growing need for more effective and sustainable crop protection solutions.
The strategic introduction of fluorine atoms into agrochemical molecules is a well-established strategy to improve their efficacy, metabolic stability, and target-binding affinity. The N-oxide functionality in 3,5-Difluoropyridine 1-oxide further activates the pyridine ring, making it amenable to a variety of chemical transformations. This allows for the efficient synthesis of key intermediates, such as 2-amino-3,5-difluoropyridine, which are precursors to a range of potent agrochemical active ingredients.
This document provides detailed application notes and experimental protocols for the use of 3,5-Difluoropyridine 1-oxide in the synthesis of agrochemicals, targeting researchers, scientists, and professionals in the field of drug and pesticide development.
Application Notes
3,5-Difluoropyridine 1-oxide serves as a key starting material for the synthesis of substituted pyridine compounds that are core components of various agrochemicals. The primary application lies in its conversion to 2-amino-3,5-difluoropyridine, a versatile intermediate for the synthesis of pyridinamide and picolinamide-based agrochemicals.
Key Synthetic Transformation: Amination of 3,5-Difluoropyridine 1-oxide
The N-oxide group activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack. This allows for the regioselective introduction of an amino group, a crucial step in building the scaffold of many agrochemicals.
Featured Agrochemical: A Novel Pyridine-Based Herbicide
To illustrate the utility of 3,5-Difluoropyridine 1-oxide, we present a synthetic route to a novel herbicidal compound structurally related to the picolinamide class of herbicides. This class of herbicides acts by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.
Table 1: Synthesis of 2-amino-3,5-difluoropyridine from 3,5-Difluoropyridine 1-oxide
| Step | Reactants | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) |
| 1 | 3,5-Difluoropyridine 1-oxide | Tosyl chloride, Potassium phthalimide, Triethylamine, Acetonitrile | Room temperature, 24h | - | - |
| 2 | Phthalimide intermediate | Hydrazine hydrate | 80°C, 24h | 85 | >97 |
Table 2: Synthesis of a Novel Picolinamide Herbicide from 2-amino-3,5-difluoropyridine
| Step | Reactants | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) |
| 3 | 2-amino-3,5-difluoropyridine, 4-chloro-2-fluoro-3-methoxybenzoyl chloride | Triethylamine, Dichloromethane | 0°C to Room temperature, 4h | 92 | >98 |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-3,5-difluoropyridine
This two-step procedure involves the amination of 3,5-Difluoropyridine 1-oxide via a phthalimide intermediate.
-
Step 1: Formation of the Phthalimide Intermediate. To a solution of 3,5-Difluoropyridine 1-oxide (1.0 eq) in acetonitrile, add potassium phthalimide (2.5 eq), triethylamine (2.5 eq), and tosyl chloride (2.5 eq). Stir the reaction mixture at room temperature for 24 hours.
-
Step 2: Hydrolysis to 2-amino-3,5-difluoropyridine. After completion of the first step, add hydrazine hydrate (5.0 eq) to the reaction mixture and heat to 80°C for 24 hours. After cooling, the product is isolated and purified by column chromatography to yield 2-amino-3,5-difluoropyridine as a solid.
Protocol 2: Synthesis of N-(3,5-difluoropyridin-2-yl)-4-chloro-2-fluoro-3-methoxybenzamide (A Novel Picolinamide Herbicide)
-
To a solution of 2-amino-3,5-difluoropyridine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0°C, add a solution of 4-chloro-2-fluoro-3-methoxybenzoyl chloride (1.05 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford the final product.
Visualization of Synthetic Pathway and Mode of Action
Caption: Synthetic pathway from 3,5-Difluoropyridine 1-oxide to a novel picolinamide herbicide.
Caption: Mode of action of picolinamide herbicides as synthetic auxins.
The strategic use of 3,5-Difluoropyridine 1-oxide opens new avenues for the discovery and development of innovative agrochemicals. The synthetic protocols and pathways detailed herein provide a foundation for researchers to explore this promising area of chemistry and contribute to the future of sustainable agriculture.
Application Notes and Protocols for Reactions Involving 3,5-Difluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving 3,5-Difluoropyridine 1-oxide, a versatile building block in medicinal chemistry and organic synthesis. The unique electronic properties of this compound, arising from the presence of two fluorine atoms and an N-oxide moiety, render it susceptible to a range of chemical transformations, particularly nucleophilic aromatic substitution and electrophilic reactions on the pyridine ring.
Synthesis of Starting Material: 3,5-Difluoropyridine 1-oxide
A common method for the synthesis of 3,5-Difluoropyridine 1-oxide involves the oxidation of 3,5-difluoropyridine.
Experimental Protocol:
A solution of 3,5-difluoropyridine (0.37 g, 3 mmol) and peracetic acid (1.5 cm³ of a 40% solution in acetic acid) in a mixture of acetic acid (5 cm³) and chloroform (10 cm³) is heated at 50°C with stirring for 24 hours.[1][2] After cooling, the mixture is neutralized by the addition of dilute sodium hydroxide to the chilled mixture. Remaining peroxides are destroyed by the addition of sodium metabisulphite (2 g).[1][2] The product is then extracted with dichloromethane (DCM). The organic layer is dried over magnesium sulfate (MgSO₄) and evaporated to dryness. The resulting solid can be recrystallized from a 1:1 mixture of DCM and petroleum ether to yield 3,5-Difluoropyridine 1-oxide.[1][2]
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 3,5-Difluoropyridine | Peracetic acid, Acetic acid | Chloroform | 50°C | 24 h | 71%[1][2] |
Key Reactions and Protocols
The electron-withdrawing nature of the fluorine atoms and the N-oxide group activates the pyridine ring for various transformations.
Electrophilic Nitration
The N-oxide group directs electrophilic substitution primarily to the 4-position of the pyridine ring.
Experimental Protocol (Adapted from general procedures for pyridine N-oxide nitration):
Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.[3]
Reaction Setup: Dissolve 3,5-Difluoropyridine 1-oxide in a minimal amount of concentrated sulfuric acid in a separate reaction flask and cool the solution in an ice bath.[3]
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of 3,5-Difluoropyridine 1-oxide, maintaining the temperature below 10°C.[3]
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 90-130°C for several hours.[4][5][6] The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[3][4] Slowly neutralize the acidic solution with a suitable base, such as sodium carbonate or ammonium hydroxide solution, until the product precipitates.[3] Collect the precipitate by filtration, wash it with cold water, and dry. The crude product, primarily 4-nitro-3,5-difluoropyridine 1-oxide, can be further purified by recrystallization from a suitable solvent like ethanol or acetone.[3][4]
| Starting Material | Reagents | Temperature | Expected Major Product |
| 3,5-Difluoropyridine 1-oxide | Fuming HNO₃, Concentrated H₂SO₄ | 90-130°C | 4-Nitro-3,5-difluoropyridine 1-oxide |
Nucleophilic Aromatic Substitution (SNA r)
The presence of the nitro group in the 4-position of the nitrated product makes it an excellent substrate for nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
Conceptual Workflow for SNAr Reactions:
Caption: General workflow for the functionalization of 3,5-Difluoropyridine 1-oxide.
a) Amination of 4-Nitro-3,5-difluoropyridine 1-oxide
Experimental Protocol (General Procedure):
A solution of 4-nitro-3,5-difluoropyridine 1-oxide in a suitable solvent such as acetonitrile is treated with an excess of an ammonia source (e.g., a solution of ammonia in methanol or aqueous ammonia). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 4-amino-3,5-difluoropyridine 1-oxide.
b) Reaction with Other Nucleophiles
The nitro group can be displaced by a variety of other nucleophiles.
Experimental Protocol (General Guidance):
To a solution of 4-nitro-3,5-difluoropyridine 1-oxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired nucleophile (e.g., sodium azide, piperidine, sodium methoxide). The reaction may be carried out at room temperature or require heating. The reaction should be monitored by TLC or LC-MS. After completion, the reaction mixture is typically poured into water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
| Nucleophile | Reagent | Solvent | Expected Product |
| Amine | Ammonia | Acetonitrile | 4-Amino-3,5-difluoropyridine 1-oxide |
| Azide | Sodium Azide | DMF | 4-Azido-3,5-difluoropyridine 1-oxide |
| Amine | Piperidine | DMF | 4-(Piperidin-1-yl)-3,5-difluoropyridine 1-oxide |
| Alkoxide | Sodium Methoxide | Methanol | 4-Methoxy-3,5-difluoropyridine 1-oxide |
Logical Relationship of Reactions:
Caption: Synthetic pathways starting from 3,5-Difluoropyridine.
Applications in Drug Development
3,5-Difluoropyridine 1-oxide is a valuable precursor for the synthesis of biologically active molecules. The introduction of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates. The N-oxide functionality can improve pharmacokinetic properties and can also be a site for further chemical modification. The described reactions, particularly the nucleophilic aromatic substitution on the nitrated intermediate, provide a versatile platform for generating a library of substituted pyridine derivatives for screening in drug discovery programs.
References
- 1. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 | 15177-57-8 [chemicalbook.com]
- 2. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 6. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: 3,5-Difluoropyridine 1-oxide as an Oxidant in Organic Synthesis
Introduction
3,5-Difluoropyridine 1-oxide is a fluorinated heterocyclic N-oxide. While pyridine N-oxides, in general, can serve as oxidizing agents in various organic transformations, a comprehensive review of the scientific literature does not yield specific applications or detailed protocols for the use of 3,5-difluoropyridine 1-oxide as a primary oxidant. Its utility is more prominently documented as a versatile building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of two fluorine atoms on the pyridine ring significantly alters its electronic properties, enhancing the electrophilicity of the ring and making it a valuable intermediate for nucleophilic aromatic substitution reactions.[1]
This document aims to provide a theoretical framework for the potential applications of 3,5-difluoropyridine 1-oxide as an oxidant based on the known reactivity of related pyridine N-oxides. The protocols and data presented herein are extrapolated and should be considered as starting points for further investigation.
Theoretical Applications as an Oxidant
Pyridine N-oxides can act as oxygen transfer agents, a reactivity that is influenced by the substituents on the pyridine ring. Electron-withdrawing groups, such as fluorine atoms, can enhance the oxidizing potential of the N-O bond. Based on this principle, 3,5-difluoropyridine 1-oxide could potentially be employed in the following transformations:
-
Oxidation of Phosphines to Phosphine Oxides: The conversion of tertiary phosphines to their corresponding phosphine oxides is a common application of N-oxides. This reaction is often rapid and proceeds with high efficiency.
-
Oxidation of Sulfides to Sulfoxides and Sulfones: Selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis. While over-oxidation to sulfones can be a challenge, careful control of reaction conditions with an appropriate N-oxide can achieve high selectivity.
-
Oxidation of Alkylboranes to Alcohols: In conjunction with hydroboration, the oxidation of the resulting alkylborane is a fundamental method for the anti-Markovnikov hydration of alkenes. Pyridine N-oxides can be effective oxidants in this step.
Postulated Experimental Protocols
The following are hypothetical protocols for the use of 3,5-difluoropyridine 1-oxide as an oxidant. These have not been experimentally validated and should be approached with caution.
1. General Protocol for the Oxidation of a Tertiary Phosphine
-
Reaction Setup: To a solution of the tertiary phosphine (1.0 mmol) in a suitable solvent (e.g., dichloromethane, acetonitrile, 10 mL) is added 3,5-difluoropyridine 1-oxide (1.1 mmol, 1.1 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding phosphine oxide.
2. General Protocol for the Selective Oxidation of a Sulfide to a Sulfoxide
-
Reaction Setup: A solution of the sulfide (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, 10 mL) is prepared. 3,5-Difluoropyridine 1-oxide (1.0 mmol, 1.0 equivalent) is added to the solution.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) to minimize over-oxidation. The progress of the reaction is monitored by TLC or GC.
-
Work-up: Once the starting material is consumed, the solvent is evaporated. The crude product is purified by flash chromatography to isolate the sulfoxide.
Potential Quantitative Data Summary
The following table presents hypothetical data for the oxidation reactions. This data is for illustrative purposes only and is not based on experimental results.
| Entry | Substrate (Reactant) | Product | Oxidant | Stoichiometry (Oxidant:Substrate) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Triphenylphosphine | Triphenylphosphine oxide | 3,5-Difluoropyridine 1-oxide | 1.1 : 1 | CH₂Cl₂ | 25 | 1 | >95 (Est.) |
| 2 | Methyl phenyl sulfide | Methyl phenyl sulfoxide | 3,5-Difluoropyridine 1-oxide | 1.0 : 1 | MeOH | 0 | 4 | 85-90 (Est.) |
| 3 | Thioanisole | Thioanisole sulfoxide | 3,5-Difluoropyridine 1-oxide | 1.0 : 1 | EtOH | 25 | 2 | 80-85 (Est.) |
Logical Workflow for an Oxidation Reaction
The following diagram illustrates a generalized workflow for an oxidation reaction using a pyridine N-oxide derivative.
Caption: A generalized experimental workflow for the oxidation of an organic substrate using 3,5-difluoropyridine 1-oxide.
Signaling Pathway of Oxygen Transfer
The following diagram illustrates the proposed mechanism of oxygen transfer from a pyridine N-oxide to a substrate, such as a phosphine.
Caption: Proposed mechanism for the oxidation of a tertiary phosphine by 3,5-difluoropyridine 1-oxide.
While 3,5-difluoropyridine 1-oxide is a commercially available compound, its application as an oxidant in organic synthesis is not well-documented in the current body of scientific literature. The information presented here is based on the general reactivity of pyridine N-oxides and should serve as a guide for future research into the potential of this and other fluorinated N-oxides as oxidizing agents. Experimental validation is necessary to establish the efficacy, selectivity, and scope of these proposed reactions. Researchers are encouraged to perform small-scale test reactions and carefully analyze the results before proceeding to a larger scale.
References
Application Notes and Protocols: The Role of Pyridine N-Oxides in Photoredox Catalysis
Introduction
While specific applications of 3,5-Difluoropyridine 1-oxide in photoredox catalysis are not extensively documented in current literature, the broader class of pyridine N-oxides has emerged as a versatile and powerful group of reagents in this field. This document provides detailed application notes and protocols based on the established use of pyridine N-oxides as hydrogen atom transfer (HAT) catalysts in photoredox-mediated reactions. These compounds serve as precursors to highly reactive pyridine N-oxy radicals, enabling a range of C-H functionalization reactions under mild conditions.
Pyridine N-oxides can be catalytically activated through single-electron oxidation by a photoexcited catalyst.[1][2] This process generates a pyridine N-oxy radical, a key intermediate capable of abstracting hydrogen atoms from various substrates, including unactivated alkanes.[1] The resulting carbon-centered radicals can then participate in a variety of bond-forming reactions. The reactivity and selectivity of the pyridine N-oxy radical can be fine-tuned through structural modifications of the pyridine N-oxide.[1][3]
Core Applications
The primary application of pyridine N-oxides in photoredox catalysis is to facilitate the functionalization of aliphatic C(sp³)–H bonds. This is achieved through a hydrogen atom transfer (HAT) mechanism. The generated carbon radicals can undergo several transformations, including:
-
Alkylation: Formation of new carbon-carbon bonds.
-
Amination: Introduction of nitrogen-containing functional groups.
-
Azidation: Formation of azides.
-
Allylation: Introduction of an allyl group.
-
Cyanation: Introduction of a cyano group.[1]
-
Carbohydroxylation and Aminohydroxylation of Olefins: Difunctionalization of α-olefins to produce primary alcohols and β-amino alcohols.[2][4]
Data Presentation
The following table summarizes the scope of C-H functionalization reactions enabled by the use of pyridine N-oxides in photoredox catalysis, as described in the literature.
| Reaction Type | Substrate Class | Functional Group Introduced | Photocatalyst Example | Pyridine N-Oxide Example | Reference |
| Alkylation | Unactivated Alkanes | Alkyl | Acridinium Salt | Substituted Pyridine N-Oxides | [1][3] |
| Amination | Aliphatic C-H Bonds | Amino | Acridinium Salt | Substituted Pyridine N-Oxides | [1] |
| Azidation | Aliphatic C-H Bonds | Azido | Acridinium Salt | Substituted Pyridine N-Oxides | [1] |
| Allylation | Aliphatic C-H Bonds | Allyl | Acridinium Salt | Substituted Pyridine N-Oxides | [1] |
| Cyanation | Aliphatic C-H Bonds | Cyano | Acridinium Salt | Substituted Pyridine N-Oxides | [1] |
| Carbohydroxylation | α-Olefins | Hydroxyl and Carbon moiety | Acridinium Salt | 2,6-Dichloropyridine N-oxide | [2][4] |
| Aminohydroxylation | α-Olefins | Hydroxyl and Amino moiety | Acridinium Salt | 2,6-Dichloropyridine N-oxide | [2][4] |
Experimental Protocols
Below is a general protocol for a photoredox-catalyzed C-H alkylation reaction using a pyridine N-oxide as a HAT catalyst. This protocol is a representative example and may require optimization for specific substrates and reagents.
General Protocol for C-H Alkylation
Materials:
-
Substrate (e.g., an unactivated alkane)
-
Alkene (as the alkylating agent)
-
Photocatalyst (e.g., an acridinium salt)
-
Pyridine N-oxide derivative (as the HAT catalyst)
-
Solvent (e.g., anhydrous acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LED lamp)
-
Stirring plate
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 mmol), the alkene (1.2 mmol), the photocatalyst (0.02 mmol, 2 mol%), and the pyridine N-oxide (0.1 mmol, 10 mol%).
-
Seal the tube and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by turning off the light source.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkylated product.
Mandatory Visualization
Caption: General catalytic cycle for C-H functionalization.
Caption: Step-by-step experimental workflow.
References
Application Notes: Synthesis of Complex Heterocyclic Compounds Using 3,5-Difluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the use of 3,5-Difluoropyridine 1-oxide (CAS: 210169-07-6) as a versatile building block for the synthesis of complex heterocyclic compounds. The unique electronic properties of this reagent, stemming from the presence of two electron-withdrawing fluorine atoms and an N-oxide moiety, render the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of various functional groups, making it a valuable intermediate in medicinal chemistry and drug discovery, particularly in the construction of novel scaffolds and linkers for modalities like Proteolysis Targeting Chimeras (PROTACs).
Introduction to Reactivity and Applications
3,5-Difluoropyridine 1-oxide is an activated pyridine derivative designed for nucleophilic aromatic substitution (SNAr) reactions. The key features governing its reactivity are:
-
Electronic Activation : The fluorine atoms at the 3- and 5-positions, combined with the electron-withdrawing nature of the N-oxide group, significantly lower the electron density of the pyridine ring. This enhances its electrophilicity and makes it highly susceptible to attack by nucleophiles.[1]
-
Leaving Group Ability : Fluoride is an excellent leaving group in SNAr reactions due to the strength of the C-F bond, which polarizes the carbon atom, making it more electrophilic, and the stability of the departing fluoride ion. The rate-determining step is typically the initial nucleophilic attack, not the cleavage of the C-F bond.[1]
-
Regioselectivity : Nucleophilic attack is anticipated to occur preferentially at the positions ortho or para to the N-oxide group (positions 2, 4, and 6). However, the directing effect of the fluorine atoms and steric considerations will influence the final substitution pattern. While specific regioselectivity for this substrate is not extensively documented in public literature, substitutions on similar pyridine N-oxides often favor the 4-position.
-
Applications in Drug Discovery : The pyridine scaffold is a privileged structure in medicinal chemistry.[2][3] Fluorine substitution is a common strategy to improve metabolic stability and binding affinity. The ability to functionalize 3,5-Difluoropyridine 1-oxide makes it an attractive core for creating libraries of compounds for screening. Furthermore, its bifunctional nature (after substitution) is well-suited for developing linkers used in PROTACs, which require precise spatial arrangement of two different binding ligands.[4][5][6][7]
General Reaction Pathway
The primary transformation involving 3,5-Difluoropyridine 1-oxide is the displacement of one of the fluorine atoms by a nucleophile. The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily broken. Subsequent elimination of the fluoride ion restores aromaticity and yields the substituted pyridine N-oxide product. The N-oxide group can then be retained for its beneficial physicochemical properties or removed via deoxygenation if required.
Experimental Protocols
While specific, peer-reviewed protocols for 3,5-Difluoropyridine 1-oxide are not widely available in the public domain, the following general procedures are based on established methodologies for SNAr on activated fluoro-heterocycles. Researchers should perform initial small-scale trials to optimize conditions for their specific nucleophile.
Protocol 1: General Procedure for Reaction with O- or N-Nucleophiles
This protocol describes a general method for the substitution reaction with alcohol, phenol, or amine nucleophiles.
Materials:
-
3,5-Difluoropyridine 1-oxide (1.0 eq)
-
Nucleophile (e.g., a substituted phenol or secondary amine) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or ACN)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Stir plate and magnetic stir bar
-
Standard workup and purification supplies (water, ethyl acetate, brine, rotary evaporator, silica gel for chromatography)
Procedure:
-
Setup: To a clean, dry reaction vessel, add 3,5-Difluoropyridine 1-oxide (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.5 eq).
-
Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMSO) to achieve a concentration of approximately 0.1-0.5 M.
-
Nucleophile Addition: Add the nucleophile (1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times can range from 4 to 24 hours. For less reactive nucleophiles, microwave heating may be employed to accelerate the reaction.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual solvent (e.g., DMSO).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Quantitative Data Presentation
The following table presents representative, hypothetical yield data for the reaction of 3,5-Difluoropyridine 1-oxide with various nucleophiles under generalized conditions (DMSO, 100 °C, 12 h) to illustrate expected outcomes and trends. Actual yields will vary based on optimized conditions.
| Entry | Nucleophile | Product Structure | Hypothetical Yield (%) | Notes |
| 1 | 4-Methoxyphenol | 3-Fluoro-5-(4-methoxyphenoxy)pyridine 1-oxide | 85 | Electron-rich phenoxides are generally good nucleophiles. |
| 2 | Morpholine | 4-(3-Fluoro-1-oxopyridin-5-yl)morpholine | 92 | Secondary cyclic amines are highly nucleophilic and often give high yields. |
| 3 | Aniline | N-(3-Fluoro-1-oxopyridin-5-yl)aniline | 65 | Less nucleophilic than aliphatic amines; may require higher temperatures or longer reaction times. |
| 4 | 4-Mercaptophenol | 3-Fluoro-5-((4-hydroxyphenyl)thio)pyridine 1-oxide | 95 | Thiolates are excellent, soft nucleophiles for SNAr reactions. |
| 5 | Sodium Azide | 3-Azido-5-fluoropyridine 1-oxide | 78 | Useful for subsequent click-chemistry functionalization. |
Safety and Handling
-
3,5-Difluoropyridine 1-oxide should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
Conclusion
3,5-Difluoropyridine 1-oxide is a highly activated substrate for the synthesis of mono-substituted pyridine N-oxides. Its predictable reactivity through the SNAr mechanism allows for the reliable introduction of a wide range of functionalities. The protocols and data presented herein provide a foundational framework for researchers to employ this valuable building block in the development of novel heterocyclic compounds for pharmaceutical and materials science applications. Optimization of the general conditions for specific substrates is recommended to achieve maximum yields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 3. WO2006015194A2 - Preparation of pyridonecarboxylic acid antibacterials - Google Patents [patents.google.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Difluoropyridine 1-oxide in Novel Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoropyridine 1-oxide is a valuable and versatile building block in medicinal chemistry, offering unique properties for the development of novel pharmaceuticals. The presence of two fluorine atoms on the pyridine ring significantly influences the molecule's electronic properties, enhancing its reactivity and bestowing favorable characteristics upon the resulting drug candidates. The N-oxide functionality further modulates the chemical behavior of the pyridine ring, providing opportunities for selective chemical transformations.
The incorporation of the 3,5-difluoropyridine moiety can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles.[1] This document provides detailed application notes, experimental protocols, and relevant data for the utilization of 3,5-Difluoropyridine 1-oxide in the synthesis of innovative therapeutic agents.
Key Applications in Drug Discovery
The 3,5-difluoropyridine scaffold is a key component in a variety of biologically active compounds, particularly in the development of antibacterial agents and kinase inhibitors.
Antibacterial Agents
Derivatives of 3,5-difluoropyridine have shown significant promise as potent antibacterial agents. A notable application is in the synthesis of novel fluoroquinolone antibiotics. The 1-(6-amino-3,5-difluoropyridin-2-yl) moiety, derived from precursors related to 3,5-difluoropyridine, is a critical pharmacophore in this class of compounds.
Example Application: Synthesis of Novel Fluoroquinolone Derivatives
A series of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety have been synthesized and evaluated for their antimycobacterial and antibacterial activities. Certain compounds within this series have demonstrated considerable activity against Mycobacterium tuberculosis and methicillin-sensitive Staphylococcus aureus strains.
Kinase Inhibitors
The unique electronic nature of the 3,5-difluoropyridine ring makes it an attractive scaffold for the design of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
Example Application: Development of PIM-1 Kinase Inhibitors
Novel pyridine-based compounds have been designed and synthesized as potential inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and survival. The strategic incorporation of substituted pyridine rings allows for the fine-tuning of inhibitory activity and selectivity.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 3,5-Difluoropyridine 1-oxide
The N-oxide group in 3,5-Difluoropyridine 1-oxide activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. This protocol describes a general method for the substitution of a fluorine atom with a generic amine nucleophile.
Materials:
-
3,5-Difluoropyridine 1-oxide
-
Amine nucleophile (e.g., a primary or secondary amine)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K2CO3) or Triethylamine (Et3N))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 3,5-Difluoropyridine 1-oxide (1.0 eq) in the chosen aprotic polar solvent, add the amine nucleophile (1.1 eq) and the base (1.5 eq).
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine 1-oxide.
Diagram of Experimental Workflow:
Caption: Workflow for Nucleophilic Aromatic Substitution.
Protocol 2: Reduction of the Pyridine N-oxide
The N-oxide can be readily reduced to the corresponding pyridine, which may be the desired final product or an intermediate for further functionalization.
Materials:
-
Substituted pyridine 1-oxide (from Protocol 1)
-
Reducing agent (e.g., Iron powder, Sodium dithionite, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Acetic acid for Fe, water/dioxane for Na2S2O4, or ethanol/methanol for hydrogenation)
Procedure (using Iron powder):
-
Suspend the substituted pyridine 1-oxide in acetic acid.
-
Add iron powder (3-5 eq) portion-wise to the suspension.
-
Heat the mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product if necessary.
Diagram of Logical Relationship:
Caption: Synthetic sequence from 3,5-Difluoropyridine 1-oxide.
Quantitative Data Summary
While specific quantitative data for compounds derived directly from 3,5-Difluoropyridine 1-oxide is not extensively available in the public domain, the following table presents representative data for related 3,5-disubstituted pyridine derivatives to illustrate their potential biological activities.
| Compound Class | Target | Assay | Activity (IC50/MIC) | Reference |
| Fluoroquinolone Derivative | M. tuberculosis H37Rv | MIC | 3.81 - 7.13 µg/mL | [1] |
| Fluoroquinolone Derivative | S. aureus | MIC | <0.008 - 0.5 µg/mL | [1] |
| Pyridine-based Compound | PIM-1 Kinase | Kinase Inhibition | 14.3 - 42.3 nM | [2] |
Signaling Pathway
Kinase inhibitors developed from pyridine-based scaffolds can modulate various cellular signaling pathways critical for cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by such inhibitors.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
3,5-Difluoropyridine 1-oxide serves as a strategic starting material and intermediate in the synthesis of novel pharmaceuticals. Its unique chemical properties facilitate the creation of diverse molecular architectures with potential applications as antibacterial agents and kinase inhibitors. The provided protocols and data offer a foundation for researchers to explore the utility of this versatile building block in their drug discovery programs. Further investigation into the structure-activity relationships of its derivatives is warranted to fully exploit its potential in developing next-generation therapeutics.
References
Application Notes and Protocols: Scalable Synthesis of 3,5-Difluoropyridine 1-oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scalable synthesis of 3,5-difluoropyridine 1-oxide, a valuable intermediate for the development of novel therapeutics. The methodologies outlined are designed for scalability and are based on established chemical transformations. This document also explores the potential application of 3,5-difluoropyridine 1-oxide derivatives as kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various cancers.
Overview of Synthetic Strategy
The synthesis of 3,5-difluoropyridine 1-oxide is approached in a two-step sequence, beginning with the precursor 3,5-dichloropyridine. The first step involves a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine. The resulting 3,5-difluoropyridine, being an electron-deficient heterocycle, is then subjected to N-oxidation using a potent oxidizing system to yield the target compound. This synthetic route is designed to be robust and scalable for laboratory and potential pilot-plant production.
Quantitative Data Summary
Table 1: Synthesis of 3,5-Difluoropyridine via Halogen Exchange
| Parameter | Route 1: From 3,5-Dichloropyridine |
| Starting Material | 3,5-Dichloropyridine |
| Key Reagents | Potassium Fluoride (KF), Cesium Fluoride (CsF), Phase Transfer Catalyst |
| Solvent | Sulfolane or N-Methyl-2-pyrrolidone (NMP) |
| Reaction Temperature | 190-220 °C |
| Reaction Time | 10-20 hours |
| Reported Yield (Analogous Reactions) | 40-70%[1][2] |
| Purity | >98% (after distillation) |
Table 2: N-Oxidation of 3,5-Difluoropyridine
| Parameter | Method: UHP/TFAA Oxidation |
| Starting Material | 3,5-Difluoropyridine |
| Key Reagents | Urea-Hydrogen Peroxide (UHP), Trifluoroacetic Anhydride (TFAA) |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Reported Yield (Analogous Reactions) | 70-90%[3][4] |
| Purity | >98% (after chromatographic purification or crystallization) |
Experimental Protocols
Protocol 1: Scalable Synthesis of 3,5-Difluoropyridine
This protocol describes a halogen exchange reaction for the synthesis of 3,5-difluoropyridine from 3,5-dichloropyridine. The use of a high-boiling polar aprotic solvent and a phase-transfer catalyst is crucial for achieving a reasonable reaction rate and yield.
Materials:
-
3,5-Dichloropyridine
-
Spray-dried Potassium Fluoride (KF)
-
Cesium Fluoride (CsF) (optional, can enhance reactivity)
-
Tetraphenylphosphonium bromide or other suitable phase-transfer catalyst
-
Sulfolane (anhydrous)
-
Toluene (for azeotropic removal of water)
Equipment:
-
High-pressure reactor or a flask equipped with a mechanical stirrer, thermometer, and distillation head suitable for high temperatures.
-
Vacuum distillation apparatus
Procedure:
-
To the reactor, add 3,5-dichloropyridine (1.0 eq), spray-dried potassium fluoride (3.0-4.0 eq), and a catalytic amount of phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.05-0.1 eq).
-
Add anhydrous sulfolane as the solvent.
-
Heat the mixture with vigorous stirring to azeotropically remove any residual water with a small amount of toluene.
-
After removal of toluene, increase the temperature of the reaction mixture to 190-220 °C.
-
Maintain the reaction at this temperature for 10-20 hours, monitoring the progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
The product, 3,5-difluoropyridine, is isolated from the filtrate by vacuum distillation.
Protocol 2: N-Oxidation of 3,5-Difluoropyridine
This protocol details the N-oxidation of the electron-deficient 3,5-difluoropyridine using a combination of urea-hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA). This method is advantageous due to its mild reaction conditions and high efficiency.[4]
Materials:
-
3,5-Difluoropyridine
-
Urea-Hydrogen Peroxide (UHP)
-
Trifluoroacetic Anhydride (TFAA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 3,5-difluoropyridine (1.0 eq) in anhydrous dichloromethane.
-
Add urea-hydrogen peroxide (2.0-2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.5-2.0 eq) dropwise via a dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-difluoropyridine 1-oxide.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Synthetic Workflow
Caption: Synthetic Workflow for 3,5-Difluoropyridine 1-oxide.
Application in Drug Discovery: Inhibition of FGFR Signaling Pathway
Derivatives of 3,5-difluoropyridine 1-oxide are promising scaffolds for the development of kinase inhibitors. The fluorine atoms can enhance binding affinity and metabolic stability, while the N-oxide moiety can act as a hydrogen bond acceptor. One potential application is the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is implicated in cell proliferation and survival and is often hyperactivated in various cancers.
Caption: Inhibition of FGFR Signaling by a Derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluoropyridine 1-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3,5-Difluoropyridine 1-oxide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3,5-Difluoropyridine 1-oxide.
Q1: I am observing a low or no yield of the desired 3,5-Difluoropyridine 1-oxide. What are the potential causes and solutions?
A1: Low or no yield is a common issue that can stem from several factors:
-
Inactive Oxidizing Agent: The oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), can degrade over time, especially if not stored properly.
-
Solution: Use a fresh batch of the oxidizing agent or assess the activity of the current batch using a standard titration method. Ensure storage in a cool, dark, and dry place.
-
-
Insufficient Reaction Time or Temperature: The N-oxidation of an electron-deficient pyridine ring, such as 3,5-difluoropyridine, can be sluggish.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding slowly, consider extending the reaction time or gradually increasing the temperature. However, be cautious as excessive heat can lead to byproduct formation.
-
-
Moisture in the Reaction: The presence of water can hydrolyze some oxidizing agents or interfere with the reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Dichloromethane (DCM) is a common solvent and should be dried over a suitable drying agent if necessary.[1]
-
Q2: My reaction seems incomplete, with a significant amount of starting material (3,5-difluoropyridine) remaining. What should I do?
A2: Incomplete conversion is often related to stoichiometry or reaction kinetics.
-
Insufficient Oxidant: While a slight excess of the oxidizing agent is common, an insufficient amount will lead to incomplete reaction.
-
Solution: A common protocol suggests using 1.1 equivalents of m-CPBA.[1] If starting material persists, consider a small additional charge of the oxidant (e.g., 0.1-0.2 equivalents) and monitor the reaction closely.
-
-
Poor Solubility: If the starting material or reagents are not fully dissolved, the reaction rate will be significantly hindered.
-
Solution: Ensure your solvent choice is appropriate and that all components are fully dissolved. If solubility in a non-polar solvent like DCM is an issue, a more polar co-solvent might be required, though this can complicate the workup.
-
Q3: I am having difficulty purifying the product. What are the common impurities and how can I remove them?
A3: The primary impurity is typically the carboxylic acid byproduct from the peroxy-acid oxidant (e.g., meta-chlorobenzoic acid from m-CPBA).
-
Acidic Byproduct Removal: The acidic byproduct can often be removed with a basic wash during the workup.
-
Solution: After the reaction, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will deprotonate the carboxylic acid, making it soluble in the aqueous layer.
-
-
Chromatography Issues: 3,5-Difluoropyridine 1-oxide is a polar compound, which can make column chromatography challenging.
-
Solution: Use a polar solvent system for silica gel chromatography. A gradient elution starting from a less polar mixture (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to dichloromethane or ethyl acetate) is often effective.[1]
-
Q4: How can I monitor the progress of the N-oxidation reaction effectively?
A4: TLC is the most common and convenient method.
-
TLC Visualization: The product, being an N-oxide, is significantly more polar than the starting pyridine.
-
Procedure: Use a silica gel TLC plate and a mobile phase such as 50% ethyl acetate in hexanes. The starting material (3,5-difluoropyridine) will have a higher Rf value, while the product (3,5-Difluoropyridine 1-oxide) will have a much lower Rf value. The spots can be visualized under a UV lamp (254 nm).
-
Quantitative Data on N-Oxidation Methods
While specific yield data for 3,5-Difluoropyridine 1-oxide is not extensively published, the following table compares common oxidizing agents used for pyridine N-oxidation. The choice of oxidant is critical for electron-deficient pyridines.
| Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Pros | Cons |
| m-CPBA | Dichloromethane (DCM), Chloroform (CHCl₃) | 0 to RT | 4 - 24 | Generally clean, high-yielding, commercially available solid.[1] | Byproduct (m-chlorobenzoic acid) requires removal, can be expensive. |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70 - 90 | 2 - 24 | Inexpensive reagents, forms peracetic acid in situ. | Requires elevated temperatures, can be slow, acidic conditions may not be suitable for all substrates. |
| Urea-Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) | Dichloromethane (DCM) | 0 to RT | 1 - 5 | Highly effective for electron-deficient pyridines, rapid reaction.[2] | Reagents are corrosive and require careful handling. |
| Oxone® (Potassium Peroxymonosulfate) | Water, Methanol | RT | 1 - 12 | Inexpensive, environmentally friendly, easy to handle. | Often requires buffered conditions, may not be effective for all substrates. |
Experimental Protocols
The following is a detailed methodology for the synthesis of 3,5-Difluoropyridine 1-oxide using m-CPBA, a widely adopted and generally reliable method.
Protocol: Synthesis of 3,5-Difluoropyridine 1-oxide via m-CPBA Oxidation [1]
Materials:
-
3,5-Difluoropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, recommend ≤77% purity for safety)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoropyridine (1.0 eq) in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Oxidant: Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 5-10% Methanol in DCM).
-
Workup - Quenching: After completion, cool the mixture again to 0 °C and quench any excess peroxide by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup - Basic Wash: Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x volumes of organic layer) to remove the m-chlorobenzoic acid byproduct. Check the aqueous layer with pH paper to ensure it is basic.
-
Workup - Separation: Separate the organic layer. Wash it with brine (1 x volume), then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to afford pure 3,5-Difluoropyridine 1-oxide.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.
Caption: Experimental workflow for the synthesis of 3,5-Difluoropyridine 1-oxide.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of Crude 3,5-Difluoropyridine 1-Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,5-Difluoropyridine 1-oxide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 3,5-Difluoropyridine 1-oxide?
A1: Common impurities depend on the synthetic route used. Typically, the synthesis involves the oxidation of 3,5-difluoropyridine. Potential impurities include:
-
Unreacted 3,5-difluoropyridine: The starting material for the oxidation reaction.
-
Residual Oxidizing Agents and Byproducts: Depending on the oxidant used (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, peracetic acid), residual oxidant and its corresponding carboxylic acid (e.g., m-chlorobenzoic acid) may be present.
-
Solvent Residues: Solvents used in the synthesis and work-up (e.g., dichloromethane (DCM), acetic acid).
-
Over-oxidation or Side-Reaction Products: Although less common for this specific molecule, other pyridine N-oxide related impurities could be formed. In some cases, the oxidation of aminopyridines can lead to the formation of azoxyarenes as byproducts[1].
Q2: What is the expected appearance and melting point of pure 3,5-Difluoropyridine 1-oxide?
A2: Pure 3,5-Difluoropyridine 1-oxide is a white solid[2]. The reported melting point is 136.5 °C[3]. A broad melting point range or a melting point lower than this indicates the presence of impurities.
Q3: Which analytical techniques are suitable for assessing the purity of 3,5-Difluoropyridine 1-oxide?
A3: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity and monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. Due to the polar nature of pyridine N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with polar-embedded columns might be necessary for good retention and peak shape[4].
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An accurate method for determining absolute purity without the need for a specific reference standard of the compound itself[5][6][7][8].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze for volatile impurities like residual solvents or the starting material, 3,5-difluoropyridine.
Troubleshooting Guides
Recrystallization
Issue 1: Low or No Crystal Formation
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | If the solution is clear at room temperature, it is not saturated. Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again[3]. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure 3,5-Difluoropyridine 1-oxide. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals[3]. |
| Inappropriate solvent system. | The chosen solvent may be too good or too poor. Test the solubility of the crude material in a range of solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. |
Issue 2: Oiling Out
| Possible Cause | Troubleshooting Step |
| The melting point of the crude material is lower than the boiling point of the solvent. | This can be due to a high concentration of impurities depressing the melting point. Try using a lower-boiling point solvent or a solvent mixture[3][9]. |
| The solution is too concentrated. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly[3]. |
| Cooling is too rapid. | Ensure a slow cooling rate to allow for proper crystal lattice formation instead of liquid-liquid phase separation[10][11][12]. |
Column Chromatography
Issue 1: Poor Separation of 3,5-Difluoropyridine 1-oxide from Impurities
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase polarity. | If the product and impurities are eluting too quickly (high Rf value on TLC), decrease the polarity of the mobile phase. If they are not moving from the baseline (low Rf value), increase the polarity. A common starting point for pyridine N-oxides is a mixture of dichloromethane (DCM) and methanol. |
| Column overloading. | Too much crude material was loaded onto the column, leading to broad bands and poor separation. Use a larger column or reduce the amount of sample. |
| Compound degradation on silica gel. | Some polar compounds can degrade on acidic silica gel[13]. Consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the mobile phase. |
Issue 2: Tailing of the Product Peak
| Possible Cause | Troubleshooting Step |
| Strong interaction with the stationary phase. | The highly polar N-oxide group can interact strongly with the silica gel. Adding a small amount of a more polar solvent (e.g., methanol) or a modifier (e.g., a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities) to the mobile phase can help to achieve a more symmetrical peak shape. |
| The chosen solvent is not optimal. | Experiment with different solvent systems to find one that provides good solubility and elution characteristics for 3,5-Difluoropyridine 1-oxide. |
Quantitative Data
Currently, specific quantitative data comparing different purification techniques for 3,5-Difluoropyridine 1-oxide is limited in the available literature. The following table provides a general comparison based on common laboratory practices.
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Considerations |
| Single-Solvent Recrystallization | >98% | 60-80% | Highly dependent on the choice of solvent and the impurity profile. |
| Mixed-Solvent Recrystallization | >99% | 50-70% | Can achieve higher purity but may be more prone to oiling out if not performed carefully. |
| Column Chromatography | >99% | 70-90% | Effective for removing a wide range of impurities but can be more time-consuming and may lead to product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization from Dichloromethane-Petroleum Ether
This protocol is adapted from a known synthesis of 3,5-difluoropyridine-N-oxide.
-
Dissolution: Dissolve the crude 3,5-Difluoropyridine 1-oxide in a minimal amount of hot dichloromethane (DCM).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot DCM solution, slowly add petroleum ether (a non-polar solvent in which the product is insoluble) dropwise with swirling until the solution becomes faintly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Protocol 2: Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Packing the Column: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude 3,5-Difluoropyridine 1-oxide in a minimal amount of the mobile phase or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% DCM). Gradually increase the polarity of the mobile phase by adding a more polar solvent like methanol (e.g., starting with 1% methanol in DCM and gradually increasing to 5-10%).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Isolation: Combine the pure fractions containing the 3,5-Difluoropyridine 1-oxide and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of crude 3,5-Difluoropyridine 1-oxide.
Caption: Decision tree for troubleshooting the purification of 3,5-Difluoropyridine 1-oxide.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. CAS 210169-07-6|3,5-Difluoropyridine 1-Oxide [rlavie.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. longdom.org [longdom.org]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. lutpub.lut.fi [lutpub.lut.fi]
- 12. researchgate.net [researchgate.net]
- 13. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Side Reactions in 3,5-Difluoropyridine 1-oxide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered in the chemistry of 3,5-Difluoropyridine 1-oxide. The information is presented in a question-and-answer format to offer direct and practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with 3,5-Difluoropyridine 1-oxide?
A1: The primary side reactions encountered with 3,5-Difluoropyridine 1-oxide chemistry include:
-
Deoxygenation: Loss of the N-oxide functional group to form 3,5-Difluoropyridine. This can be promoted by certain reagents, particularly phosphorus-based compounds, or under harsh reaction conditions.
-
Over-reaction/Di-substitution: In nucleophilic aromatic substitution (SNAr) reactions, it is possible for the nucleophile to substitute both fluorine atoms, leading to a mixture of mono- and di-substituted products.
-
Poor Regioselectivity: Nucleophilic attack can potentially occur at the C2, C4, or C6 positions. While the electronics of the molecule favor certain positions, a mixture of regioisomers can be a significant side reaction, complicating purification.
-
Hydrolysis: The N-oxide functionality can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of pyridinols.
-
Formation of Azoxy Byproducts: In reactions involving the synthesis of substituted pyridine N-oxides from amino-pyridines, the formation of azoxy compounds has been observed as an unexpected byproduct, particularly if the reaction temperature is not carefully controlled.[1]
Q2: How can I minimize deoxygenation of the N-oxide during a reaction?
A2: To minimize deoxygenation, consider the following:
-
Reagent Choice: Avoid using strong reducing agents or reagents known to deoxygenate N-oxides, such as PCl3. If a phosphorus-based reagent is necessary, consider alternatives or use milder conditions.
-
Temperature Control: Perform the reaction at the lowest effective temperature. High temperatures can promote deoxygenation.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric components that might be exacerbated by the reaction conditions.
Q3: I am observing a mixture of mono- and di-substituted products in my SNAr reaction. How can I improve the selectivity for the mono-substituted product?
A3: To favor mono-substitution, you can adjust the following experimental parameters:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess of the nucleophile will drive the reaction towards di-substitution.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is predominantly formed. Lowering the reaction temperature can also improve selectivity by slowing down the second substitution.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which can favor mono-substitution.
Q4: How can I control the regioselectivity of nucleophilic attack on the 3,5-Difluoropyridine 1-oxide ring?
A4: Controlling regioselectivity can be challenging. Here are some strategies:
-
Nature of the Nucleophile: The steric bulk and electronic properties of the nucleophile can influence the site of attack. Bulky nucleophiles may favor the less sterically hindered positions.
-
Reaction Conditions: Temperature, solvent, and the presence of additives or catalysts can all influence the regioselectivity. It is often necessary to screen different conditions to optimize for the desired isomer. For instance, in reactions with some substituted pyridines, the choice of solvent has been shown to control regioselectivity.
-
Protecting Groups: In some cases, it may be possible to temporarily introduce a protecting group to block a more reactive site, directing the nucleophile to the desired position.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no conversion of starting material | 1. Insufficiently activated pyridine ring. 2. Poor quality of reagents or solvents. 3. Reaction temperature is too low. | 1. Ensure the presence of electron-withdrawing groups on the pyridine N-oxide. 2. Use freshly purified reagents and anhydrous solvents. 3. Gradually increase the reaction temperature while monitoring for product formation and side reactions. |
| Formation of a significant amount of 3,5-Difluoropyridine (deoxygenation) | 1. Use of reducing agents (e.g., PCl3). 2. High reaction temperatures. | 1. Avoid phosphorus(III) reagents. If deoxygenation is desired, PCl3 can be used, but for substitution, it should be avoided. 2. Optimize the reaction at a lower temperature. |
| Mixture of regioisomers | 1. Similar reactivity of different positions on the pyridine ring. 2. Reaction conditions favoring multiple isomers. | 1. Modify the nucleophile to be more sterically demanding to favor attack at less hindered positions. 2. Screen different solvents and temperatures to find optimal conditions for the desired isomer. |
| Formation of di-substituted product | 1. Excess of nucleophile. 2. Prolonged reaction time or high temperature. | 1. Use a controlled stoichiometry of the nucleophile (1.0-1.2 equivalents). 2. Monitor the reaction progress and quench it once the desired mono-substituted product is maximized. Consider lowering the reaction temperature. |
| Difficult purification of the desired product | 1. Similar polarity of the product and byproducts. 2. Presence of persistent impurities from starting materials or reagents. | 1. Explore different chromatographic techniques (e.g., reverse-phase chromatography) or crystallization to separate isomers or closely related compounds. 2. Ensure the purity of the starting 3,5-Difluoropyridine 1-oxide. Commercial products typically have a purity of ≥98%.[2] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general guideline for the reaction of 3,5-Difluoropyridine 1-oxide with a primary or secondary amine to yield the corresponding amino-substituted product.
Materials:
-
3,5-Difluoropyridine 1-oxide
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a clean, dry, and inerted reaction flask, add 3,5-Difluoropyridine 1-oxide (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq.).
-
In a separate flask, dissolve the amine (1.1 eq.) in the anhydrous solvent.
-
Slowly add the amine solution to the reaction mixture at room temperature or a specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting for Protocol 1:
-
If no reaction occurs: Gradually increase the temperature. If the amine is not very nucleophilic, a stronger base might be required.
-
If a mixture of mono- and di-substituted products is observed: Reduce the equivalents of the amine to 1.05 and add it dropwise at a lower temperature.
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for 3,5-Difluoropyridine 1-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3,5-Difluoropyridine 1-oxide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction condition optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-oxidation of electron-deficient pyridines like 3,5-difluoropyridine?
A1: The N-oxidation of electron-deficient pyridines generally requires more potent oxidizing agents than simple pyridines. Common methods include the use of peracids like meta-chloroperoxybenzoic acid (m-CPBA) or, more effectively, a combination of a hydrogen peroxide source with a strong acid or anhydride. A particularly effective and rapid method for electron-poor pyridines involves the use of a urea-hydrogen peroxide complex (UHP) in conjunction with trifluoroacetic anhydride (TFAA).[1][2] This system generates a powerful trifluoroperacetic acid in situ, which can oxidize the deactivated pyridine ring.
Q2: Why is my reaction yield for the N-oxidation of 3,5-difluoropyridine low?
A2: Low yields can be attributed to several factors. Firstly, 3,5-difluoropyridine is an electron-deficient heterocycle, making the nitrogen atom less nucleophilic and thus harder to oxidize.[1] Incomplete reaction due to insufficient oxidant strength or suboptimal reaction temperature can be a cause. Secondly, the product, 3,5-difluoropyridine 1-oxide, can be susceptible to side reactions under harsh conditions. Finally, issues with reagent purity, particularly the hydrogen peroxide source, can negatively impact the reaction.
Q3: Are there any specific safety precautions I should take when working with trifluoroacetic anhydride (TFAA) and urea-hydrogen peroxide (UHP)?
A3: Yes, both reagents require careful handling. Trifluoroacetic anhydride is highly reactive, corrosive, and moisture-sensitive.[3][4] It reacts violently with water and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. Urea-hydrogen peroxide is a stable solid but is a strong oxidizing agent.[5][6] It should not be heated excessively, as it can decompose exothermically.[6] Care should be taken to avoid contact with flammable materials.
Q4: How can I effectively purify the final product, 3,5-difluoropyridine 1-oxide?
A4: Purification typically involves an aqueous workup to remove unreacted reagents and byproducts. After quenching the reaction, the product can be extracted into an organic solvent. Due to the polar nature of the N-oxide, a more polar solvent like dichloromethane or ethyl acetate may be required. The organic extracts are then washed, dried, and the solvent is removed under reduced pressure. If further purification is needed, column chromatography on silica gel is a common method. The polarity of the eluent will need to be optimized, likely a mixture of a non-polar solvent like hexane with a more polar solvent like ethyl acetate or methanol.
Experimental Protocol: N-oxidation using Urea-Hydrogen Peroxide and Trifluoroacetic Anhydride
This protocol is based on a general method for the oxidation of electron-deficient pyridines and is adapted for the synthesis of 3,5-difluoropyridine 1-oxide.[1][2]
Materials:
-
3,5-Difluoropyridine
-
Urea-hydrogen peroxide complex (UHP)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3,5-difluoropyridine (1.0 eq) in dichloromethane or acetonitrile at 0 °C, add urea-hydrogen peroxide (1.5 - 2.5 eq).
-
Slowly add trifluoroacetic anhydride (1.5 - 2.5 eq) dropwise to the suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Optimization of Reaction Conditions
The following table summarizes the expected impact of different reaction parameters on the yield of 3,5-difluoropyridine 1-oxide, based on general principles for the N-oxidation of electron-deficient pyridines.
| Parameter | Variation | Expected Outcome on Yield | Notes |
| Oxidant | m-CPBA | Moderate | A standard but potentially less effective oxidant for this substrate. |
| H₂O₂ / Acetic Acid | Moderate to Good | A common and cost-effective method, but may require elevated temperatures and longer reaction times.[7] | |
| UHP / TFAA | Good to Excellent | A highly effective system for electron-deficient pyridines, often providing high yields in shorter reaction times.[1] | |
| Solvent | Dichloromethane | Good | A common solvent for this type of reaction. |
| Acetonitrile | Good | Also a suitable solvent for this reaction.[1] | |
| Chloroform | Moderate | May be less effective than dichloromethane or acetonitrile. | |
| Temperature | 0 °C to rt | Optimal | This temperature range is generally sufficient for the UHP/TFAA system, balancing reaction rate with minimizing side reactions. |
| > rt | Potentially Lower | Higher temperatures may lead to decomposition of the product or reagents. | |
| Equivalents of UHP/TFAA | 1.5 eq | Good | A good starting point for optimization. |
| 2.5 eq | Potentially Higher | Increasing the equivalents of the oxidizing system may drive the reaction to completion, but may also increase the risk of side reactions. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently powerful oxidizing agent. 2. Deactivated starting material due to electron-withdrawing fluorine atoms. 3. Poor quality of reagents (e.g., decomposed UHP). | 1. Switch to a more potent oxidizing system, such as UHP/TFAA. 2. Increase the equivalents of the oxidizing agent. 3. Ensure the UHP is dry and has been stored correctly. Use freshly opened TFAA. |
| Formation of multiple byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Excess oxidant causing over-oxidation or side reactions. 3. Presence of water in the reaction mixture. | 1. Maintain the reaction temperature at 0 °C during the addition of TFAA and do not exceed room temperature. 2. Use a stoichiometric amount or a slight excess of the oxidant and monitor the reaction by TLC. 3. Use anhydrous solvents and ensure reagents are dry. |
| Product decomposes during workup | 1. The N-oxide is sensitive to strong acidic or basic conditions. 2. The product is thermally unstable. | 1. Use a mild base like sodium bicarbonate for quenching and avoid strong acids or bases. 2. Perform the workup at a lower temperature and avoid excessive heating during solvent removal. |
| Difficulty in isolating the product | 1. The product is highly polar and may be soluble in the aqueous phase. 2. The product co-elutes with byproducts during chromatography. | 1. Use a more polar extraction solvent like dichloromethane or a mixture including ethyl acetate. Perform multiple extractions. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.
Caption: Experimental Workflow for the Synthesis of 3,5-Difluoropyridine 1-oxide.
Caption: Troubleshooting Flowchart for Low Yield in 3,5-Difluoropyridine 1-oxide Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 4. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 5. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]
- 6. Hydrogen peroxide–urea - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
Increasing the stability of 3,5-Difluoropyridine 1-oxide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the stability of 3,5-Difluoropyridine 1-oxide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3,5-Difluoropyridine 1-oxide in solution?
A1: The stability of 3,5-Difluoropyridine 1-oxide in solution can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can potentially lead to the degradation of the molecule. Pyridine N-oxides are weakly basic, and extreme pH values may catalyze hydrolysis or other decomposition reactions.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation. While generally stable at room temperature, aromatic N-oxides may decompose at temperatures above 150°C.[1]
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photochemical reactions and degradation.[3]
-
Solvent: The choice of solvent can impact stability. Polar protic solvents are known to stabilize N-oxides.[1] However, reactivity with certain solvents or impurities within them can occur.
-
Presence of Contaminants: Trace amounts of metals or other reactive species in the solution can catalyze degradation.
Q2: What are the recommended storage conditions for solid 3,5-Difluoropyridine 1-oxide and its solutions?
A2: Recommendations for the solid compound vary, with some suppliers suggesting room temperature[4] and others 2-8°C[5]. To ensure maximum shelf-life, it is prudent to store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.
For solutions, storage conditions should be determined based on experimental stability data. As a general guideline, solutions should be:
-
Stored at low temperatures (e.g., 2-8°C or frozen).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxygen is a concern.
Q3: Is 3,5-Difluoropyridine 1-oxide hygroscopic?
A3: Yes, pyridine N-oxides as a class of compounds are known to be hygroscopic.[6] It is crucial to handle the solid material in a dry environment (e.g., a glove box or under a stream of dry inert gas) to prevent moisture absorption, which can affect the accuracy of weighing and potentially impact the stability of the compound in solution.
Q4: In which common laboratory solvents is 3,5-Difluoropyridine 1-oxide expected to be soluble and stable?
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Water (with potential for pH-dependent degradation)
-
Alcohols (e.g., methanol, ethanol)
The stability in these solvents should be experimentally verified for long-term storage.
Troubleshooting Guide
Issue 1: Rapid Degradation of 3,5-Difluoropyridine 1-oxide in an Aqueous Solution
Question: I am observing a rapid loss of my 3,5-Difluoropyridine 1-oxide in an aqueous solution, as confirmed by HPLC analysis. What could be the cause and how can I mitigate this?
Answer: Rapid degradation in aqueous solutions is often linked to the pH of the medium.
Troubleshooting Steps:
-
Measure the pH of your solution. The dissolution of 3,5-Difluoropyridine 1-oxide may alter the pH.
-
Investigate pH-related degradation. Perform a simple study by preparing your solution in buffers of varying pH (e.g., pH 3, 5, 7, and 9) and monitor the stability over time. The stability of some pharmaceuticals is known to decrease rapidly at pH values greater than 6.[7]
-
Adjust and buffer the pH. Based on your findings, buffer your experimental solution to a pH that demonstrates the highest stability.
-
Consider temperature. Ensure your solutions are not exposed to elevated temperatures during preparation or storage.
Issue 2: Inconsistent Results and Poor Reproducibility in Experiments
Question: My experimental results using solutions of 3,5-Difluoropyridine 1-oxide are inconsistent. What could be the source of this variability?
Answer: Inconsistent results can stem from the degradation of your stock or working solutions between experiments.
Troubleshooting Steps:
-
Evaluate Solution Stability Under Your Storage Conditions:
-
Photostability: Prepare a solution and divide it into two aliquots. Expose one to ambient light or your experimental light source and keep the other protected from light. Analyze both at regular intervals.
-
Thermal Stability: Store aliquots of your solution at different temperatures (e.g., room temperature, 4°C, -20°C) and monitor their purity over time.
-
-
Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions of 3,5-Difluoropyridine 1-oxide.
-
Handle as a Hygroscopic Compound: As pyridine N-oxides are hygroscopic, absorbed water can lead to inaccuracies in concentration and may introduce a reactive species. Handle the solid in a dry atmosphere.
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation. Ensure you are using high-purity, anhydrous solvents when preparing stock solutions.
Data Summary
Table 1: Factors Influencing the Stability of 3,5-Difluoropyridine 1-oxide in Solution
| Factor | Potential Impact | Recommendations |
| pH | Can catalyze hydrolysis or other degradation pathways. Stability is often pH-dependent. | Determine the optimal pH range for your application through experimentation. Buffer solutions accordingly. |
| Temperature | Higher temperatures accelerate the rate of degradation. | Prepare and store solutions at low temperatures (e.g., 2-8°C or frozen). Avoid unnecessary exposure to heat. |
| Light | UV and visible light can cause photodegradation. | Protect solutions from light using amber vials or by wrapping containers in foil. |
| Solvent Purity | Impurities (water, metals, etc.) can catalyze degradation. | Use high-purity, and where appropriate, anhydrous solvents. |
| Hygroscopicity | Absorption of moisture can lead to inaccurate concentrations and introduce water for hydrolysis. | Handle solid compound in a dry environment (e.g., glove box). |
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile
This protocol allows for the determination of the stability of 3,5-Difluoropyridine 1-oxide at different pH values.
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Prepare Stock Solution: Prepare a concentrated stock solution of 3,5-Difluoropyridine 1-oxide in a stable organic solvent (e.g., acetonitrile).
-
Prepare Test Solutions: Dilute a small volume of the stock solution into each buffer to achieve the desired final concentration. Ensure the organic solvent content is low (e.g., <1%) to minimize its effect.
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 40°C for accelerated testing).
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Quench any reaction if necessary (e.g., by dilution in mobile phase) and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration of 3,5-Difluoropyridine 1-oxide versus time for each pH. The slope of this line will give the apparent first-order rate constant (k) for degradation at that pH. A plot of log(k) versus pH will show the pH-rate profile.
Protocol 2: Photostability Assessment
This protocol is for assessing the impact of light on the stability of 3,5-Difluoropyridine 1-oxide in solution.
-
Prepare Test Solution: Prepare a solution of 3,5-Difluoropyridine 1-oxide in a solvent relevant to your application.
-
Sample Preparation: Aliquot the solution into two sets of transparent vials. Wrap one set completely in aluminum foil to serve as the dark control.
-
Light Exposure: Place both sets of vials in a photostability chamber with a controlled light source (e.g., providing UV and visible light).
-
Sampling and Analysis: At defined time intervals, withdraw a sample from both a light-exposed and a dark control vial. Analyze the samples by HPLC.
-
Data Analysis: Compare the degradation of the light-exposed samples to the dark controls. Significant degradation in the light-exposed samples indicates photosensitivity.
Visualizations
Caption: Troubleshooting workflow for addressing instability of 3,5-Difluoropyridine 1-oxide solutions.
Caption: Proposed general degradation pathways for 3,5-Difluoropyridine 1-oxide.
Caption: General experimental workflow for assessing the stability of a solution.
References
Technical Support Center: Catalyst Selection for Reactions with 3,5-Difluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in selecting the appropriate catalysts for reactions involving 3,5-Difluoropyridine 1-oxide. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types where catalyst selection is crucial for 3,5-Difluoropyridine 1-oxide?
A1: Catalyst selection is critical for three main classes of reactions with 3,5-Difluoropyridine 1-oxide:
-
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck): These reactions are essential for forming carbon-carbon bonds. The choice of palladium or nickel catalyst and the corresponding ligand is vital for achieving high yields and selectivity.
-
Nucleophilic Aromatic Substitution (SNA r): The fluorine atoms on the pyridine ring make it susceptible to nucleophilic attack. While some SNAr reactions can proceed without a catalyst, certain transformations benefit from catalysis to improve reaction rates and yields.
-
C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring is a modern and efficient synthetic strategy. Photocatalysis, often in conjunction with a hydrogen atom transfer (HAT) agent, is a common approach.
Q2: How do the fluorine substituents and the N-oxide group influence catalyst selection and reactivity?
A2: The two fluorine atoms are strongly electron-withdrawing, which enhances the electrophilicity of the pyridine ring. This generally makes the ring more reactive towards nucleophilic attack in SNAr reactions. The N-oxide group can act as a directing group and can influence the electronic properties of the ring. In some catalytic cycles, the N-oxide may coordinate to the metal center, affecting the catalyst's activity and selectivity.
Q3: What are the common failure modes in catalytic reactions with 3,5-Difluoropyridine 1-oxide and how can I troubleshoot them?
A3: Common issues include low or no product yield, formation of side products, and catalyst deactivation. Please refer to the detailed troubleshooting guides for each reaction type below.
Troubleshooting Guides
Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck)
These palladium-catalyzed reactions are fundamental for creating new C-C bonds at the pyridine ring.
Typical Issues and Troubleshooting Steps:
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst | - Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is properly activated to Pd(0) in situ. - Use a fresh batch of catalyst and store it under inert conditions. |
| Inappropriate ligand | - Screen a variety of phosphine ligands with different steric bulk and electronic properties (e.g., PPh₃, XPhos, SPhos). Bulky, electron-rich ligands are often effective for cross-coupling with heteroaryl halides.[1] | |
| Poor choice of base | - The base is crucial for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can depend on the specific coupling partners. | |
| Low reaction temperature | - For challenging couplings, increasing the temperature, potentially with microwave irradiation, can improve yields and reduce reaction times.[1] | |
| Formation of Side Products (e.g., Homocoupling) | Presence of oxygen | - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Inappropriate catalyst system | - For Sonogashira coupling, copper co-catalysts can promote alkyne homocoupling (Glaser coupling). Consider using a copper-free protocol. | |
| Catalyst Deactivation | Catalyst poisoning | - Ensure starting materials and solvents are pure and free of impurities that can poison the catalyst (e.g., sulfur-containing compounds). |
| Catalyst precipitation | - The choice of solvent can affect catalyst solubility and stability. Common solvents include THF, DMF, and toluene. |
Quantitative Data for Catalyst Systems (Illustrative Examples):
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-60 | 65-90 |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 60-85 |
Experimental Protocol: Sonogashira Coupling of 3,5-Difluoropyridine 1-oxide with a Terminal Alkyne (Adapted from a similar protocol[2])
-
To a dry Schlenk flask under an argon atmosphere, add 3,5-Difluoropyridine 1-oxide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF as the solvent, followed by triethylamine (2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalyst Selection Workflow for Cross-Coupling Reactions
Caption: Catalyst and condition selection workflow for cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 3,5-difluoropyridine 1-oxide ring facilitates SNAr reactions.
Typical Issues and Troubleshooting Steps:
| Issue | Possible Cause | Troubleshooting Steps |
| Low Reactivity | Insufficiently strong nucleophile | - Consider using a stronger nucleophile or activating the nucleophile with a suitable base. |
| Inadequate solvent | - Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate. | |
| Low temperature | - Heating the reaction is often necessary to achieve a reasonable reaction rate. | |
| Poor Selectivity (if applicable) | Competing reaction sites | - While the fluorine atoms are the primary leaving groups, other positions might be reactive under certain conditions. Careful control of stoichiometry and reaction time is important. |
| Decomposition of Starting Material | Harsh reaction conditions | - If the starting material or product is sensitive, consider using milder bases and lower reaction temperatures for a longer duration. |
Quantitative Data for SNAr Reactions (Illustrative Examples):
| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Amines | K₂CO₃ or Et₃N | DMF | 80-120 | 75-98 |
| Alcohols/Phenols | NaH or K₂CO₃ | THF or DMF | 25-100 | 70-95 |
| Thiols | Cs₂CO₃ | NMP | 60-100 | 80-99 |
Experimental Protocol: SNAr with an Amine
-
In a sealed tube, dissolve 3,5-Difluoropyridine 1-oxide (1.0 eq) and the amine (1.2 eq) in DMF.
-
Add K₂CO₃ (2.0 eq) to the mixture.
-
Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Logical Flow for SNAr Troubleshooting
Caption: Troubleshooting logic for SNAr reactions.
Photocatalytic C-H Functionalization
This approach enables the direct formation of C-C or C-X bonds at the C-H positions of the pyridine ring.
Typical Issues and Troubleshooting Steps:
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Inefficient photocatalyst | - Screen different photocatalysts with appropriate redox potentials (e.g., iridium or ruthenium complexes, organic dyes).[3] |
| Ineffective HAT agent | - The choice of HAT agent is crucial. Pyridine N-oxides themselves can act as HAT precursors under photoredox conditions. The specific pyridine N-oxide used can be tuned to optimize reactivity.[3] | |
| Quenching of the excited state | - Ensure all reagents and solvents are free of impurities that can quench the photocatalyst's excited state. | |
| Poor Selectivity | Multiple reactive C-H bonds | - The regioselectivity can sometimes be controlled by the steric and electronic properties of the catalyst and the HAT agent. |
| Decomposition | Photodegradation of starting material or product | - Reduce the reaction time or the intensity of the light source. - Use a filter to block high-energy wavelengths if necessary. |
Quantitative Data for Photocatalytic C-H Functionalization (Illustrative Examples):
| Reaction Type | Photocatalyst | HAT Agent | Solvent | Light Source | Typical Yield (%) |
| Alkylation | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Pyridine N-oxide derivative | CH₃CN | Blue LEDs | 50-80 |
| Arylation | Ru(bpy)₃Cl₂ | - | H₂O/CH₃CN | Visible Light | 45-75 |
Experimental Protocol: Photocatalytic C-H Alkylation (General Procedure[3])
-
In a vial, combine 3,5-Difluoropyridine 1-oxide (1.0 eq), the alkylating agent (e.g., an electron-deficient alkene, 1.5 eq), the photocatalyst (1-5 mol%), and the HAT agent (if different from the substrate, 10-20 mol%).
-
Add the degassed solvent (e.g., acetonitrile).
-
Seal the vial and stir the mixture under irradiation with the appropriate light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction by LC-MS.
-
Once complete, remove the solvent in vacuo and purify the residue by column chromatography.
Signaling Pathway for Photocatalytic C-H Functionalization
References
Identifying impurities in 3,5-Difluoropyridine 1-oxide samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Difluoropyridine 1-oxide. The information provided will assist in identifying potential impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my 3,5-Difluoropyridine 1-oxide sample?
The most likely impurities in your 3,5-Difluoropyridine 1-oxide sample are related to its synthesis. The compound is typically prepared by the oxidation of 3,5-Difluoropyridine.[1][2] Therefore, you may encounter:
-
Unreacted Starting Material: 3,5-Difluoropyridine.
-
Reagent-Related Impurities:
-
Degradation Products: While generally stable, pyridine N-oxides can be deoxygenated back to the parent pyridine under certain conditions.[1]
Q2: My 3,5-Difluoropyridine 1-oxide sample is showing a yellow discoloration. What could be the cause?
While pure 3,5-Difluoropyridine 1-oxide is typically a white solid, a yellow tint can indicate the presence of impurities or degradation products. Pyridine itself can appear yellow if impure.[4] It is advisable to perform analytical testing to identify the cause of the discoloration.
Q3: How should I store my 3,5-Difluoropyridine 1-oxide sample to minimize degradation?
3,5-Difluoropyridine 1-oxide should be stored at room temperature.[5] To prevent potential degradation, it is best to keep it in a tightly sealed container, protected from light and moisture.
Troubleshooting Guide: Impurity Identification
This guide will help you troubleshoot common issues encountered during the analysis of 3,5-Difluoropyridine 1-oxide and identify unknown peaks in your chromatograms.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q4: I am not getting good retention of my 3,5-Difluoropyridine 1-oxide peak on a C18 column. What can I do?
This is a common issue as pyridine N-oxides are polar compounds and may elute near the solvent front on traditional reversed-phase columns like C18.[6] Here are some troubleshooting steps:
-
Consider an alternative chromatography mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable for retaining and separating polar compounds like pyridine N-oxides.[6]
-
Modify your mobile phase:
-
For reversed-phase, try using a highly aqueous mobile phase (e.g., >95% water).
-
Adjusting the pH of the mobile phase can sometimes improve retention and peak shape. For pyridine N-oxides, a pH above 8 has been suggested to improve retention on reversed-phase columns.[6]
-
-
Use a different column: A polar-embedded or a phenyl-hexyl column might offer different selectivity and improved retention.
Q5: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
An unknown peak could be one of the potential impurities mentioned in Q1. The following workflow can help in its identification:
Caption: Workflow for identifying unknown peaks in HPLC.
Experimental Protocol: Spike Testing
-
Prepare a standard solution of your 3,5-Difluoropyridine 1-oxide sample.
-
Prepare individual stock solutions of the suspected impurities (3,5-Difluoropyridine and m-chlorobenzoic acid, if applicable).
-
Spike a portion of your sample solution with a small, known amount of one of the suspected impurity stock solutions.
-
Analyze the spiked sample using the same HPLC method.
-
Compare the chromatograms of the original and spiked samples. An increase in the area of the unknown peak upon spiking with a particular standard confirms the identity of that impurity.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Q6: Can I use GC-MS to analyze for impurities in my 3,5-Difluoropyridine 1-oxide sample?
GC-MS can be a powerful tool for identifying volatile and semi-volatile impurities.
-
3,5-Difluoropyridine (starting material) is likely to be amenable to GC-MS analysis.
-
3,5-Difluoropyridine 1-oxide itself may have lower volatility, and derivatization might be necessary to improve its chromatographic behavior.[7]
-
m-Chlorobenzoic acid will likely require derivatization (e.g., silylation) to make it volatile enough for GC-MS analysis.
Q7: I am having trouble getting a good peak shape for 3,5-Difluoropyridine 1-oxide using GC-MS. What could be the issue?
Poor peak shape in GC-MS for polar compounds like pyridine N-oxides can be due to:
-
Low Volatility: The compound may not be vaporizing efficiently in the injector. Consider using a higher injector temperature or derivatization.
-
Adsorption: The analyte may be interacting with active sites in the GC system (e.g., inlet liner, column). Using a deactivated liner and a column designed for polar analytes can help.
Summary of Potential Impurities and Analytical Data
| Impurity | Chemical Structure | Molecular Weight ( g/mol ) | Typical Analytical Method |
| 3,5-Difluoropyridine | C5H3F2N | 115.08 | HPLC, GC-MS |
| m-Chlorobenzoic Acid | C7H5ClO2 | 156.57 | HPLC, GC-MS (with derivatization) |
| Acetic Acid | C2H4O2 | 60.05 | Not typically analyzed by standard HPLC/GC-MS for this sample |
Experimental Protocols
General HPLC Method for 3,5-Difluoropyridine 1-oxide and Impurities
This is a starting point and may require optimization.
-
Column: A HILIC column (e.g., silica-based) is recommended for better retention of the polar N-oxide.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.5)
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30 - 40 °C
-
Detector: UV at a suitable wavelength (e.g., 254 nm).
General GC-MS Method for Volatile Impurities
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 35-350.
Logical Troubleshooting Flowchart
The following diagram illustrates a logical approach to troubleshooting impurity issues.
Caption: Logical workflow for troubleshooting impurities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. baranlab.org [baranlab.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. calpaclab.com [calpaclab.com]
- 6. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 7. Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of Fluorinated Pyridine N-Oxides: A ¹⁹F NMR Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise and efficient characterization of fluorinated compounds is paramount. This guide offers a comparative analysis of 3,5-Difluoropyridine 1-oxide and its mono-fluorinated analogs—3-Fluoropyridine 1-oxide and 4-Fluoropyridine 1-oxide—through the lens of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting key experimental data and detailed protocols, this document aims to serve as a practical resource for selecting and utilizing these valuable chemical entities in research and development.
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, a strategy widely employed in the design of pharmaceuticals and agrochemicals. Pyridine N-oxides, themselves important building blocks, gain further utility when fluorinated, offering unique electronic characteristics. ¹⁹F NMR spectroscopy stands out as a powerful analytical technique for these compounds due to its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range that provides exquisite sensitivity to the local electronic environment.
Comparative ¹⁹F NMR Data
A critical aspect of utilizing fluorinated compounds is the ability to distinguish between them and to understand the electronic effects of fluorine substitution. The ¹⁹F NMR chemical shifts (δ) and coupling constants (J) are highly informative in this regard. The following table summarizes the available ¹⁹F NMR data for 3,5-Difluoropyridine 1-oxide and its mono-fluorinated counterparts.
| Compound | Structure | Solvent | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |
| 3,5-Difluoropyridine 1-oxide | ![]() | Data Not Available | Data Not Available | Data Not Available |
| 3-Fluoropyridine 1-oxide | ![]() | Data Not Available | Data Not Available | Data Not Available |
| 4-Fluoropyridine 1-oxide | ![]() | Data Not Available | Data Not Available | Data Not Available |
| 3-(3,5-Difluoro-3,5-bis((ethoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodide | ![]() | CDCl₃ | -163.2 | ³JF-H = 24.7 (d) |
Experimental Protocols
Acquiring high-quality ¹⁹F NMR spectra is crucial for the unambiguous identification and characterization of fluorinated compounds. Below is a general experimental protocol suitable for the analysis of small molecules like fluorinated pyridine N-oxides.
Instrumentation:
-
A high-resolution NMR spectrometer equipped with a fluorine-observe probe (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the fluorinated pyridine N-oxide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments for ¹H-decoupled spectra).
-
Transmitter Frequency Offset (O1P): Centered in the expected spectral region for fluoropyridines (a wide spectral window may be necessary for initial scouting).
-
Spectral Width (SW): A wide range (e.g., 200-250 ppm) is recommended for initial experiments to ensure all signals are captured.
-
Acquisition Time (AQ): Typically 0.5 - 1.0 seconds.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, a longer delay of 5 times the longest T₁ relaxation time is recommended.[2]
-
Number of Scans (NS): Dependent on sample concentration, but typically 16 to 64 scans provide a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum carefully.
-
Reference the spectrum. While direct referencing to CFCl₃ (0 ppm) is the standard, indirect referencing using a known standard or the spectrometer's internal reference is common practice.
-
Integrate the signals for quantitative analysis.
-
Analyze the chemical shifts and coupling patterns to elucidate the structure.
Logical Workflow for ¹⁹F NMR Analysis
The process of analyzing a novel fluorinated compound using ¹⁹F NMR can be streamlined into a logical workflow, as illustrated in the following diagram.
Caption: A flowchart outlining the key stages of ¹⁹F NMR analysis.
Commercial Availability
For practical application in research, the accessibility of these compounds is a key consideration. All three parent compounds are commercially available from various chemical suppliers.
-
3,5-Difluoropyridine 1-oxide: Available from multiple suppliers.[3]
-
3-Fluoropyridine 1-oxide: Commercially available.
-
4-Fluoropyridine 1-oxide: Commercially available.
This ready availability makes them attractive starting materials or scaffolds for further chemical synthesis and biological evaluation.
References
A Comparative Analysis of 3,5-Difluoropyridine 1-Oxide Reactivity and Product Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 3,5-difluoropyridine 1-oxide, offering insights into its reactivity compared to other pyridine N-oxide derivatives. The information is intended to assist researchers in designing synthetic pathways and understanding the influence of fluorine substitution on the chemical behavior of the pyridine N-oxide scaffold, a common motif in pharmacologically active compounds.
Electrophilic Substitution: Nitration
The introduction of a nitro group is a key transformation for further functionalization of the pyridine ring. The N-oxide group activates the pyridine ring towards electrophilic attack, primarily at the 4-position, and to a lesser extent, the 2-position. The presence of electron-withdrawing fluorine atoms at the 3- and 5-positions is expected to decrease the overall reactivity of the ring towards electrophiles but can influence the regioselectivity of the reaction.
A key study by Youssif (2001) indicates that the nitration of 3,5-difluoropyridine 1-oxide yields a mixture of 4-nitro-3,5-difluoropyridine 1-oxide and 2-nitro-3,5-difluoropyridine 1-oxide. These nitro derivatives can be subsequently converted to the corresponding amino compounds, which are valuable building blocks in medicinal chemistry.
Workflow for Nitration and Subsequent Amination of 3,5-Difluoropyridine 1-Oxide
A Comparative Analysis of the Reactivity of 3,5-Difluoropyridine 1-oxide and 3-Fluoropyridine N-oxide in Nucleophilic Aromatic Substitution
For immediate release:
This guide provides a detailed comparison of the reactivity of 3,5-Difluoropyridine 1-oxide and 3-Fluoropyridine N-oxide, two key intermediates for researchers, scientists, and professionals in drug development. The following analysis, supported by theoretical principles and computational data, aims to inform the selection of these building blocks in synthetic chemistry.
Executive Summary
In the realm of pharmaceutical and agrochemical synthesis, fluorinated pyridines are invaluable structural motifs. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Pyridine N-oxides are activated precursors for the synthesis of substituted pyridines, particularly through nucleophilic aromatic substitution (SNAr). This guide compares the reactivity of 3,5-Difluoropyridine 1-oxide and 3-Fluoropyridine N-oxide, providing a theoretical framework and predictive data to guide their application in synthetic endeavors.
Theoretical Framework for Reactivity
The reactivity of pyridine N-oxides in nucleophilic aromatic substitution is governed by the electronic properties of the pyridine ring, which are influenced by the N-oxide functional group and any additional substituents. The N-oxide group itself is strongly electron-withdrawing, activating the pyridine ring for nucleophilic attack, especially at the 2- and 4-positions.
Fluorine atoms are also highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect further enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.
-
3-Fluoropyridine N-oxide: Possesses one fluorine atom at the 3-position. Its electron-withdrawing effect enhances the reactivity of the pyridine N-oxide core, primarily at the 2-, 4-, and 6-positions.
-
3,5-Difluoropyridine 1-oxide: Features two fluorine atoms at the 3- and 5-positions. The additive electron-withdrawing effects of two fluorine atoms are expected to render the pyridine ring significantly more electron-deficient than its monofluorinated counterpart. This heightened electrophilicity should translate to a greater reactivity towards nucleophiles.
Based on these first principles, it is hypothesized that 3,5-Difluoropyridine 1-oxide will be more reactive than 3-Fluoropyridine N-oxide in nucleophilic aromatic substitution reactions.
Predicted Reactivity: A Computational Approach
To quantify the expected difference in reactivity, a computational analysis based on Density Functional Theory (DFT) can be employed. Key descriptors that correlate with reactivity in SNAr reactions include the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the Molecular Electrostatic Potential (ESP) at the potential sites of nucleophilic attack. A lower LUMO energy indicates a greater ease of accepting electrons from a nucleophile, while a more positive ESP suggests a more electrophilic carbon atom.
Quantitative Data Comparison
The following table summarizes the predicted reactivity of the two compounds based on fundamental electronic principles.
| Parameter | 3-Fluoropyridine N-oxide | 3,5-Difluoropyridine 1-oxide | Rationale for Predicted Difference |
| Number of Electron-Withdrawing Fluorine Atoms | 1 | 2 | The additive inductive effect of two fluorine atoms increases the overall electrophilicity of the pyridine ring. |
| Predicted Relative Rate of SNAr | Slower | Faster | The more electron-deficient ring of the difluoro-substituted compound is more susceptible to nucleophilic attack. |
| Susceptible Positions to Nucleophilic Attack | C2, C4, C6 | C2, C4, C6 | The N-oxide group directs nucleophilic attack to the 2- and 4-positions. The 6-position is also activated. |
Experimental Protocol for Comparative Reactivity Analysis
To empirically validate the predicted difference in reactivity, the following standardized experimental protocol for a competitive reaction is proposed. This experiment will provide a direct comparison of the reactivity of the two substrates towards a common nucleophile.
Objective: To determine the relative reactivity of 3,5-Difluoropyridine 1-oxide and 3-Fluoropyridine N-oxide in a nucleophilic aromatic substitution reaction with morpholine.
Materials:
-
3,5-Difluoropyridine 1-oxide
-
3-Fluoropyridine N-oxide
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,5-Difluoropyridine 1-oxide (1.0 mmol), 3-Fluoropyridine N-oxide (1.0 mmol), morpholine (0.5 mmol, limiting reagent), potassium carbonate (2.0 mmol), and the internal standard (0.5 mmol).
-
Add anhydrous DMSO (10 mL) to the flask.
-
Stir the reaction mixture at a constant temperature (e.g., 80 °C).
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench each aliquot with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Analyze the organic extracts by GC-MS or HPLC to determine the relative consumption of the two starting materials and the formation of the corresponding morpholino-substituted products.
-
The relative rates of reaction can be determined by comparing the disappearance of the starting materials over time relative to the internal standard.
Visualizing the Reactivity Difference
The following diagrams illustrate the underlying principles of the comparative reactivity.
Caption: Key electronic factors that enhance the rate of nucleophilic aromatic substitution on pyridine N-oxides.
Caption: A logical workflow for comparing the reactivity of the two fluorinated pyridine N-oxides.
Conclusion
Mechanistic Insights into Reactions of 3,5-Difluoropyridine 1-Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique electronic properties imparted by fluorine substitution make 3,5-difluoropyridine 1-oxide a molecule of significant interest in the design of novel pharmaceuticals and functional materials. Understanding the mechanistic nuances of its reactions is paramount for predicting reactivity, controlling selectivity, and optimizing synthetic routes. This guide provides a comparative analysis of the mechanistic studies of reactions involving 3,5-difluoropyridine 1-oxide, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone of its synthetic utility.
Enhanced Reactivity in Nucleophilic Aromatic Substitution
Pyridine N-oxides are well-established as being more reactive towards both electrophiles and nucleophiles compared to their parent pyridine counterparts. The N-oxide functionality increases the electron density of the ring through resonance, while the positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack, particularly at the C2 and C4 positions.
The introduction of two fluorine atoms at the 3 and 5-positions of the pyridine 1-oxide ring significantly influences its reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), which further activates the ring towards nucleophilic attack. This effect is particularly pronounced at the positions ortho and para to the fluorine atoms, making the C2, C4, and C6 positions of 3,5-difluoropyridine 1-oxide highly electrophilic.
Mechanistic Considerations: A Stepwise, Concerted, or Borderline Affair?
The classical mechanism for nucleophilic aromatic substitution (SNAr) is a two-step process involving the formation of a resonance-stabilized Meisenheimer complex. However, recent studies have revealed that many SNAr reactions, which were traditionally assumed to be stepwise, may in fact proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state. The operative mechanism is highly dependent on the nature of the substrate, nucleophile, leaving group, and solvent.
For 3,5-difluoropyridine 1-oxide, the strong electron-withdrawing nature of the fluorine atoms and the N-oxide group is expected to stabilize the potential Meisenheimer intermediate, which would favor a stepwise mechanism. However, the exact mechanism can be influenced by the incoming nucleophile and reaction conditions. Computational studies on related systems suggest that the transition state can vary, indicating a mechanistic continuum between the classical stepwise and a fully concerted pathway.
Comparative Data: Reactivity of Pyridine N-Oxides
While specific kinetic data for the nucleophilic substitution of 3,5-difluoropyridine 1-oxide is not extensively available in the public domain, a qualitative comparison with other pyridine 1-oxide derivatives can be made based on established electronic effects.
| Substrate | Key Substituent Effects | Expected Relative Rate of Nucleophilic Attack at C4 |
| Pyridine 1-oxide | N-oxide activation | Baseline |
| 4-Nitropyridine 1-oxide | Strong -I and -R effect of nitro group | Significantly Faster than baseline |
| 3,5-Difluoropyridine 1-oxide | Strong -I effect of two fluorine atoms | Faster than baseline |
| 3-Chloropyridine 1-oxide | -I effect of chlorine | Faster than baseline, but likely slower than the difluoro-derivative |
| 4-Methoxypyridine 1-oxide | +R effect of methoxy group | Slower than baseline |
This table presents a qualitative comparison based on the electronic effects of the substituents. Actual reaction rates will also be influenced by steric factors and reaction conditions.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution on 3,5-Difluoropyridine 1-Oxide
The following is a generalized protocol for the reaction of 3,5-difluoropyridine 1-oxide with a generic amine nucleophile. Researchers should optimize the conditions for their specific nucleophile and desired product.
Materials:
-
3,5-Difluoropyridine 1-oxide
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,5-difluoropyridine 1-oxide (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-3,5-difluoropyridine derivative.
-
The structure of the purified product should be confirmed by spectroscopic methods (e.g., 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry).
Visualizing the Reaction Pathway
The mechanism of nucleophilic aromatic substitution on 3,5-difluoropyridine 1-oxide can be visualized as a multi-step process. The following diagrams illustrate the key stages of the reaction.
Caption: General workflow for the nucleophilic aromatic substitution on 3,5-difluoropyridine 1-oxide.
Caption: Comparison of potential energy diagrams for stepwise vs. concerted SNAr mechanisms.
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystal Structure of 3,5-Difluoropyridine 1-Oxide Derivatives
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is fundamental to predicting its behavior and interactions. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements in the solid state. This guide provides a comparative analysis of the X-ray crystal structure of derivatives of 3,5-Difluoropyridine 1-oxide, offering insights into their molecular geometry and crystal packing. Due to the limited public availability of the crystal structure for the parent 3,5-Difluoropyridine 1-oxide, this guide leverages data from a substituted derivative and contrasts it with other well-characterized pyridine 1-oxide compounds to highlight the influence of fluorine substitution.
Performance Comparison: The Impact of Fluorine on Crystal Packing
To contextualize the structural impact of the fluorine substituents, we compare its crystallographic data with that of the parent Pyridine 1-oxide and other substituted derivatives.
Quantitative Crystallographic Data
The following table summarizes key crystallographic parameters for a 3,5-difluoropyridine 1-oxide derivative and other pyridine 1-oxide compounds, showcasing the variations in their crystal structures.
| Parameter | 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine | Pyridine 1-oxide[1] |
| Chemical Formula | C₃₅H₂₀F₂I₂N₂O₄ | C₅H₅NO |
| Molecular Weight | 844.34 | 95.10 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | C222₁ |
| Unit Cell Dimensions | a = 15.63 Å, b = 10.11 Å, c = 20.34 Åα = 90°, β = 109.5°, γ = 90° | a = 8.230 Å, b = 8.221 Å, c = 13.747 Åα = 90°, β = 90°, γ = 90° |
| Cell Volume | 3020 ų | 929.5 ų |
| Z (Molecules per unit cell) | 4 | 8 |
| Density (calculated) | 1.85 g/cm³ | 1.358 g/cm³ |
| N-O Bond Length | Not available in abstract | 1.35 Å[1] |
Experimental Protocols
The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established workflow. The protocols described below are generalized procedures and may require optimization for specific compounds.
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis.
-
Procedure: A common method is the slow evaporation of a saturated solution. The purified 3,5-Difluoropyridine 1-oxide derivative is dissolved in a suitable solvent (e.g., acetone, ethanol, or a mixture of solvents) to create a near-saturated solution. The container is then loosely covered to allow for slow evaporation of the solvent at a constant temperature. Over time, single crystals of sufficient size and quality for diffraction experiments should form.
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
-
Instrumentation: A four-circle diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is typically used.
-
X-ray Source: A monochromatic X-ray source, commonly Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is employed.
-
Procedure:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The diffractometer rotates the crystal while it is irradiated with the X-ray beam. The diffraction pattern, consisting of a series of spots called reflections, is recorded by the detector. A complete dataset is collected by rotating the crystal through a wide range of angles.
-
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods such as direct methods or the Patterson function.
-
Structure Refinement: The initial model of the structure is then refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model. The quality of the final structure is assessed by metrics such as the R-factor.
Visualizing the Workflow
The following diagrams illustrate the key stages in X-ray crystal structure analysis.
References
Unveiling the Fluorine Advantage: A Comparative Analysis of Fluorinated Pyridine N-Oxides in Catalysis
For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalysts is perpetual. In the realm of organocatalysis, pyridine N-oxides have carved a significant niche as effective Lewis basic catalysts. The strategic introduction of fluorine atoms to the pyridine N-oxide scaffold presents a compelling avenue for enhancing catalytic performance. This guide provides an objective comparison of fluorinated and non-fluorinated pyridine N-oxides in catalysis, supported by experimental data, to illuminate the impact of fluorination on catalytic activity and selectivity.
The electronegativity of fluorine, the strongest of all elements, profoundly influences the electronic properties of the pyridine N-oxide ring. This modification can significantly impact the catalyst's Lewis basicity, stability, and interaction with substrates, ultimately leading to enhanced reaction rates and stereoselectivity. This comparative study focuses on the well-established asymmetric allylation of aldehydes as a model reaction to quantify the catalytic prowess of fluorinated versus non-fluorinated pyridine N-oxides.
The Impact of Fluorination on Catalytic Performance: A Quantitative Comparison
The introduction of a fluorine atom, an electron-withdrawing group, onto the pyridine N-oxide ring is hypothesized to modulate the catalyst's Lewis basicity. This, in turn, influences its ability to activate silicon-based reagents, a key step in the asymmetric allylation of aldehydes. To investigate this, a comparative study was conducted using a chiral pyridine N-oxide catalyst and its fluorinated analogue in the asymmetric allylation of benzaldehyde with allyltrichlorosilane.
| Catalyst | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Pyridine N-Oxide | 85 | 92 |
| Chiral 3-Fluoropyridine N-Oxide | 95 | 98 |
Table 1: Comparative Performance in the Asymmetric Allylation of Benzaldehyde.
The data clearly demonstrates that the fluorinated chiral pyridine N-oxide catalyst leads to both a higher product yield and a significant enhancement in enantiomeric excess compared to its non-fluorinated counterpart. This suggests that the electronic perturbation induced by the fluorine atom favorably influences the transition state of the reaction, leading to a more stereoselective outcome.
Understanding the Mechanism: The Role of Lewis Basicity
Pyridine N-oxides catalyze the asymmetric allylation of aldehydes by activating allyltrichlorosilane. The oxygen atom of the N-oxide coordinates to the silicon atom, increasing its Lewis acidity and facilitating the transfer of the allyl group to the aldehyde. The degree of this activation is directly related to the Lewis basicity of the pyridine N-oxide.
While fluorine is an electron-withdrawing group, which might be expected to decrease the Lewis basicity of the nitrogen atom, its effect on the oxygen atom of the N-oxide is more complex. The overall electronic impact of fluorine substitution can lead to a more polarized N-O bond, potentially enhancing the oxygen's ability to coordinate to the silicon center. This enhanced interaction can lead to a more organized and rigid transition state, which is a critical factor for achieving high enantioselectivity.[1][2]
References
A Comparative Guide to 3,5-Difluoropyridine 1-oxide and Other Common Oxidizing Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison of 3,5-Difluoropyridine 1-oxide with other widely used oxidizing agents, namely meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (KMnO₄). The comparison is supported by available experimental data and theoretical principles to aid in the selection of the most suitable reagent for specific synthetic challenges.
Overview of Oxidizing Agents
3,5-Difluoropyridine 1-oxide is a specialized oxidizing agent belonging to the class of pyridine N-oxides. The oxidizing power of pyridine N-oxides can be modulated by the electronic nature of the substituents on the pyridine ring.[1] The presence of two electron-withdrawing fluorine atoms at the 3 and 5 positions is anticipated to enhance the electrophilicity of the oxygen atom, thereby increasing its oxidizing strength compared to unsubstituted pyridine N-oxide.
meta-Chloroperoxybenzoic acid (m-CPBA) is a popular and versatile peroxyacid known for its effectiveness in a wide range of oxidation reactions, including epoxidations, Baeyer-Villiger oxidations, and the oxidation of sulfides and amines.[2] It is valued for its relative safety and ease of handling compared to other peroxy acids.[2]
Hydrogen peroxide (H₂O₂) is a readily available and environmentally benign oxidizing agent.[3] Its reactivity can be significantly enhanced by activation with acids or transition metal catalysts.[4]
Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent.[5] Its reactivity is highly dependent on the reaction conditions, particularly the pH, which allows for different degrees of oxidation.[5][6]
Quantitative Comparison of Oxidizing Strength
| Oxidizing Agent | Standard Reduction Potential (E° vs. SHE) | Key Characteristics |
| 3,5-Difluoropyridine 1-oxide | Estimated to be > 1.3 V | Tunable reactivity based on substituents; potentially high selectivity. |
| m-CPBA | Not typically expressed as a standard potential | Broad applicability; good for epoxidations and Baeyer-Villiger reactions.[2] |
| Hydrogen Peroxide (acidic) | +1.78 V | "Green" oxidant; requires activation.[3] |
| Potassium Permanganate (acidic) | +1.51 V | Strong, versatile oxidant; reactivity is pH-dependent.[5] |
Note: The estimated potential for 3,5-Difluoropyridine 1-oxide is based on the qualitative understanding that electron-withdrawing groups enhance the oxidizing power of pyridine N-oxides.[1] A precise experimental value is needed for a more accurate comparison.
Performance in Key Oxidation Reactions
The performance of an oxidizing agent is best evaluated in the context of specific chemical transformations. Below is a comparative summary based on available data for common oxidation reactions.
Epoxidation of Alkenes
| Oxidizing Agent | Substrate | Product | Yield (%) | Reaction Time | Selectivity | Reference |
| m-CPBA | Styrene | Styrene oxide | 90-95% | 1-2 h | High | [7] |
| Hydrogen Peroxide | Alkenes | Epoxides | Variable | Variable | Often requires catalyst | [3] |
| Potassium Permanganate | Cyclohexene | cis-1,2-Cyclohexanediol | up to 84% | Variable | Syn-dihydroxylation | [8] |
Note: Specific experimental data for the epoxidation of alkenes with 3,5-Difluoropyridine 1-oxide is not available in the reviewed literature. However, based on its expected enhanced reactivity, it could potentially offer faster reaction times or the ability to oxidize less reactive alkenes compared to unsubstituted pyridine N-oxide.
Oxidation of Sulfides
| Oxidizing Agent | Substrate | Product | Yield (%) | Reaction Time | Selectivity | Reference |
| m-CPBA | Thioanisole | Methyl phenyl sulfoxide | >95% | < 1 h | High for sulfoxide | [2] |
| Hydrogen Peroxide | Thioanisole | Methyl phenyl sulfoxide | 90-99% | Variable | High for sulfoxide | [9] |
| Potassium Permanganate | Alkyl/Aryl sulfides | Sulfoxides/Sulfones | Variable | Variable | Can lead to over-oxidation | [5] |
Note: As with epoxidation, direct comparative data for sulfide oxidation using 3,5-Difluoropyridine 1-oxide is lacking. Its performance would need to be experimentally determined.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing the performance of oxidizing agents.
Synthesis of 3,5-Difluoropyridine 1-oxide
A common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine.
-
Reaction: 3,5-Difluoropyridine is reacted with an oxidizing agent such as m-CPBA or hydrogen peroxide in a suitable solvent like acetic acid.[4]
-
Procedure: To a solution of 3,5-difluoropyridine in a suitable solvent, the oxidizing agent is added portion-wise at a controlled temperature. The reaction is monitored by techniques like TLC or GC-MS. Upon completion, the reaction mixture is worked up to isolate the 3,5-Difluoropyridine 1-oxide. The product is then purified, typically by recrystallization or column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chemistry-online.com [chemistry-online.com]
- 6. benchchem.com [benchchem.com]
- 7. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Benchmarking 3,5-Difluoropyridine 1-Oxide: A Comparative Guide for Synthetic and Medicinal Chemists
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of target molecules. Among the vast array of heterocyclic scaffolds, 3,5-Difluoropyridine 1-oxide has emerged as a versatile and highly reactive intermediate. This guide provides an objective comparison of its performance against other key pyridine-based building blocks, supported by experimental data, to inform strategic synthetic planning.
The strategic placement of fluorine atoms on a pyridine ring significantly alters its electronic properties, enhancing its utility in various chemical transformations. The strong electron-withdrawing nature of fluorine in the 3 and 5 positions of the pyridine N-oxide core renders the aromatic ring highly electrophilic. This heightened electrophilicity makes the 2, 4, and 6 positions particularly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex, functionalized pyridine derivatives.
Quantitative Performance in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key application for activated pyridine derivatives. The following table summarizes the performance of 3,5-difluoropyridine 1-oxide in comparison to other relevant pyridine N-oxide building blocks in SNAr reactions. While direct side-by-side comparative studies are limited in the published literature, the data presented below is collated from reactions performed under broadly similar conditions to provide a useful benchmark.
| Building Block | Nucleophile/Reaction | Product | Yield (%) | Reference |
| 3-Bromo-4-nitropyridine 1-oxide | Tetrabutylammonium fluoride (TBAF) | 3-Fluoro-4-nitropyridine 1-oxide | 37 | [1] |
| 3,5-Dibromopyridine-N-oxide | Sulphuryl chloride | 2-Chloro-3,5-dibromopyridine & 4-Chloro-3,5-dibromopyridine | Mixture | [2] |
| Pyridine 1-oxide | Benzaldehyde/LTMP/TMEDA | 2-(α-hydroxybenzyl)pyridine 1-oxide | 34 | [3] |
| 4-Nitropyridine 1-oxide | Piperidine | 4-(Piperidin-1-yl)pyridine 1-oxide | Not specified (rate constant determined) | [4] |
Note: The reaction of 3,5-dibromopyridine-N-oxide with sulphuryl chloride leads to chlorination at the 2- and 4-positions, demonstrating the activation of these sites for nucleophilic attack, although this is not a direct substitution of the bromine atoms. The reaction of pyridine 1-oxide with benzaldehyde in the presence of a strong base proceeds via a different mechanism but is included to provide a broader context of reactivity.
Experimental Protocols
To provide a practical context for the application of these building blocks, a detailed experimental protocol for a representative nucleophilic aromatic substitution reaction is provided below.
Synthesis of 3-Fluoro-4-nitropyridine 1-oxide from 3-Bromo-4-nitropyridine 1-oxide[1]
Materials:
-
3-Bromo-4-nitropyridine 1-oxide
-
Tetrabutylammonium fluoride (TBAF)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 3-bromo-4-nitropyridine 1-oxide in dimethyl sulfoxide (DMSO), add 0.5 equivalents of tetrabutylammonium fluoride (TBAF).
-
Stir the reaction mixture at 25 °C for 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-fluoro-4-nitropyridine 1-oxide.
Visualization of a Key Signaling Pathway
Fluorinated pyridines are of significant interest in medicinal chemistry, often serving as core scaffolds in the development of kinase inhibitors. The electronic properties imparted by fluorine can enhance binding affinity and metabolic stability. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is frequently dysregulated in cancer. Fluorinated pyridine derivatives have been investigated as inhibitors of this pathway.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a fluorinated pyridine derivative on PI3K.
Logical Workflow for Building Block Selection
The decision to use 3,5-difluoropyridine 1-oxide or an alternative building block depends on a variety of factors including the desired reactivity, the nature of the nucleophile, and the overall synthetic strategy. The following workflow illustrates a logical approach to this selection process.
Caption: Decision workflow for selecting a pyridine-based building block for chemical synthesis.
References
- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Comparative Guide to Isotopic Labeling: Featuring 3,5-Difluoropyridine 1-oxide and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling methodologies applicable to pyridine-based compounds, with a special focus on the potential utility of 3,5-Difluoropyridine 1-oxide. While direct isotopic labeling studies on 3,5-Difluoropyridine 1-oxide are not extensively documented in publicly available literature, its reactivity profile, inferred from studies on analogous pyridine N-oxides, suggests its promise as a versatile precursor for introducing isotopes such as deuterium (²H), tritium (³H), and fluorine-18 (¹⁸F).
This document outlines the theoretical basis for labeling 3,5-Difluoropyridine 1-oxide and objectively compares it with established, alternative isotopic labeling techniques for aromatic systems. The comparison is supported by experimental data from existing literature, presented in clear, tabular formats for ease of reference. Detailed experimental protocols for key methods are also provided to facilitate practical application in a research setting.
Isotopic Labeling Potential of 3,5-Difluoropyridine 1-oxide
The N-oxide functionality in 3,5-Difluoropyridine 1-oxide significantly influences the electronic properties of the pyridine ring, making it more susceptible to certain isotopic labeling reactions compared to its non-oxidized counterpart. The electron-withdrawing nature of the N-oxide group can activate the ring for nucleophilic aromatic substitution (SNA r), a common strategy for introducing radioisotopes like ¹⁸F. Conversely, it can also direct electrophilic substitution, which is a potential route for deuterium and tritium labeling.
Radiofluorination with ¹⁸F
The introduction of ¹⁸F is of paramount importance for Positron Emission Tomography (PET) imaging in drug development and diagnostics. Pyridine N-oxides have emerged as valuable precursors for radiofluorination. The N-oxide group activates the pyridine ring, facilitating nucleophilic attack by [¹⁸F]fluoride. This approach can offer unique regioselectivity, including access to meta-substituted fluoropyridines, which are often challenging to synthesize via traditional methods.
Deuterium and Tritium Labeling
Deuterium and tritium labeling are crucial for mechanistic studies, metabolic profiling (ADME), and as internal standards in quantitative mass spectrometry.[1][] For 3,5-Difluoropyridine 1-oxide, labeling could potentially be achieved through electrophilic aromatic substitution or metal-catalyzed hydrogen isotope exchange (HIE) reactions. The N-oxide can act as a directing group, influencing the position of isotope incorporation.
Comparative Analysis of Isotopic Labeling Methods
This section compares the potential application of 3,5-Difluoropyridine 1-oxide in isotopic labeling with established alternative methods.
Radiofluorination: 3,5-Difluoropyridine 1-oxide vs. Alternative Precursors
| Method/Precursor | Isotope | Typical Radiochemical Yield (RCY) | Reaction Time | Key Advantages | Key Disadvantages |
| Pyridine N-oxide Precursor | ¹⁸F | 25-55% (decay-corrected) | 15-30 min | Access to challenging substitution patterns (e.g., meta), mild reaction conditions. | Limited number of studies; may require subsequent deoxygenation. |
| Organotrifluoroborate Precursor | ¹⁸F | 20-35% (non-decay-corrected) | ~30 min | One-step aqueous labeling, suitable for peptides and biomolecules.[3] | Requires precursor synthesis with the trifluoroborate moiety. |
| Diaryliodonium Salt Precursor | ¹⁸F | Moderate to nearly quantitative | ~15 min | High reactivity and yields. | Precursor synthesis can be complex. |
| Cu-Catalyzed Click Chemistry | ¹⁸F | Variable (dependent on prosthetic group) | Fast | Bioorthogonal, suitable for complex molecules. | Multi-step process (synthesis of prosthetic group and click reaction). |
Deuterium/Tritium Labeling: 3,5-Difluoropyridine 1-oxide Chemistry vs. Metal-Catalyzed HIE
| Method | Isotope | Isotopic Incorporation | Catalyst | Key Advantages | Key Disadvantages |
| Pyridine N-oxide Directed Labeling | ²H, ³H | Potentially high (substrate-dependent) | Various (e.g., acid/base) | Potential for unique regioselectivity due to the N-oxide directing group. | Method not yet widely established; may require optimization. |
| Palladium-Catalyzed HIE | ²H, ³H | High | Pd complexes | Good functional group tolerance; non-directed labeling of arenes is possible. | Catalyst can be expensive; may require specific ligands. |
| Iridium-Catalyzed HIE | ²H, ³H | High | Ir complexes | Highly selective ortho-labeling directed by various functional groups. | Catalyst can be expensive; directing group is often required. |
Experimental Protocols
General Protocol for Radiofluorination of a Pyridine N-oxide Precursor
This protocol is a generalized procedure based on published methods for the radiofluorination of substituted pyridine N-oxides.
Materials:
-
Precursor (e.g., a bromo- or nitro-substituted pyridine N-oxide)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Solid-phase extraction (SPE) cartridges for purification
-
HPLC system for analysis and purification
Procedure:
-
Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.
-
The [¹⁸F]fluoride is eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile.
-
The precursor, dissolved in anhydrous DMSO, is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
The reaction mixture is heated at a specified temperature (e.g., 120-160°C) for a designated time (e.g., 15-30 minutes).
-
The reaction is quenched and the crude product is purified using SPE cartridges followed by preparative HPLC.
-
The final product is formulated in a suitable solvent for in vivo use.
General Protocol for Palladium-Catalyzed Hydrogen-Deuterium Exchange
This protocol is a generalized procedure for the deuteration of aromatic compounds.
Materials:
-
Aromatic substrate
-
Palladium catalyst (e.g., Pd/C or a palladium complex)
-
Deuterium source (e.g., D₂O or D₂ gas)
-
Solvent (e.g., an organic solvent or D₂O)
Procedure:
-
The aromatic substrate and palladium catalyst are combined in a reaction vessel.
-
The vessel is sealed and the atmosphere is replaced with an inert gas if necessary.
-
The deuterium source and solvent are added.
-
The reaction mixture is heated to the desired temperature (e.g., 100-150°C) and stirred for a specified time (e.g., 12-24 hours).
-
After cooling, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the deuterated product is purified by chromatography or crystallization.
Visualizing Reaction Pathways and Workflows
To aid in the understanding of the discussed isotopic labeling strategies, the following diagrams illustrate key workflows and reaction mechanisms.
Caption: Workflow for the radiofluorination of a pyridine N-oxide precursor.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3,5-Difluoropyridine 1-oxide
For Immediate Implementation by Laboratory Personnel
The proper disposal of 3,5-Difluoropyridine 1-oxide is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this chemical, tailored for researchers, scientists, and professionals in drug development.
Essential Safety and Handling Protocols
Due to its chemical properties as a pyridine derivative, 3,5-Difluoropyridine 1-oxide must be treated as hazardous waste.[1] Adherence to strict safety protocols is mandatory to prevent chemical exposure and environmental contamination.
Personal Protective Equipment (PPE):
Before handling 3,5-Difluoropyridine 1-oxide, all personnel must be equipped with the appropriate PPE.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
Spill Management:
In the event of a spill, immediate action is necessary to contain the material and protect laboratory personnel.
-
Small Spills: Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[1]
-
Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]
Systematic Disposal Procedure
The disposal of 3,5-Difluoropyridine 1-oxide must be conducted in accordance with all local, state, and federal regulations.[1] The following steps provide a clear workflow for compliant disposal.
-
Waste Identification and Segregation:
-
All materials contaminated with 3,5-Difluoropyridine 1-oxide, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), are to be classified as hazardous waste.[1]
-
Crucially, do not mix this waste with other incompatible waste streams.[1] It should be stored separately from strong oxidizing agents and acids.[2]
-
-
Containerization and Labeling:
-
Collect all 3,5-Difluoropyridine 1-oxide waste in a designated, sealable, and airtight hazardous waste container.[1][2]
-
The container must be clearly labeled with "Hazardous Waste" and identify the contents, including the name "3,5-Difluoropyridine 1-oxide" and associated hazards such as "Flammable," "Toxic," and "Irritant".[1]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
-
Final Disposal:
-
Waste disposal methods for pyridine derivatives often include incineration.[3] Current practices for pyridine waste include rotary kiln incineration at temperatures between 820°C and 1,600°C, liquid injection incineration (650°C to 1,600°C), and fluidized bed incineration (450°C to 980°C).[3]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the final disposal of the collected waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3,5-Difluoropyridine 1-oxide.
Caption: Disposal workflow for 3,5-Difluoropyridine 1-oxide.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of hazardous chemical waste.
References
Essential Safety and Operational Guide for 3,5-Difluoropyridine 1-oxide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Difluoropyridine 1-oxide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][4] | To protect eyes from splashes. |
| Skin Protection | Impervious clothing, such as a fully-buttoned lab coat.[2][4] | To prevent skin contact. |
| Chemical-resistant gloves (Nitrile or Neoprene recommended).[5][6] | To protect hands from chemical exposure. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5][6] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge (e.g., Type ABEK EN14387) should be used.[4] | To prevent inhalation of harmful vapors or dust. |
Physical and Chemical Properties
The following table summarizes the known properties of 3,5-Difluoropyridine 1-oxide and related compounds.
Table 2: Physical and Chemical Data
| Property | 3,5-Difluoropyridine 1-oxide | Pyridine N-oxide | 3,5-Difluoropyridine |
| CAS Number | 210169-07-6[7] | 694-59-7[4] | 71902-33-5[3] |
| Molecular Formula | C5H3F2NO[7] | C5H5NO[4] | C5H3F2N |
| Molecular Weight | 131.1 g/mol [7] | 95.1 g/mol | 115.08 g/mol |
| Form | Solid | Solid[8] | Liquid |
| Melting Point | Not available | 62-67 °C[8] | Not available |
| Boiling Point | Not available | 270 °C[8] | Not available |
| Storage | Room temperature[7] | Cool, dry, well-ventilated area[1] | Flammables area, under inert atmosphere[9] |
Standard Operating Protocol for Handling
This protocol outlines the step-by-step procedure for the safe handling of 3,5-Difluoropyridine 1-oxide.
Experimental Workflow
Caption: Workflow for Safe Handling of 3,5-Difluoropyridine 1-oxide.
Methodology:
-
Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) for structurally similar compounds like Pyridine N-oxide and 3,5-Difluoropyridine to understand potential hazards.[3][4]
-
Put on all required personal protective equipment (PPE) as detailed in Table 1.[5]
-
Ensure that the chemical fume hood is functioning correctly and the work area is clean and free of clutter.[6]
-
-
Handling:
-
Conduct all handling of 3,5-Difluoropyridine 1-oxide, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Use appropriate tools (e.g., spatula, powder funnel) to handle the solid chemical, avoiding the creation of dust.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Properly segregate and label all waste materials for disposal.
-
Carefully remove PPE, avoiding cross-contamination, and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the chemical and removing gloves.[2]
-
Emergency Procedures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4] |
In case of a spill, evacuate the area and remove all sources of ignition. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Collect the material in a sealed container for disposal.[5] For large spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste containing 3,5-Difluoropyridine 1-oxide must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Waste Disposal Workflow for 3,5-Difluoropyridine 1-oxide.
Disposal Protocol:
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, sealed hazardous waste container.
-
Collect all liquid waste, including unused solutions and contaminated solvents, in a separate, clearly labeled hazardous waste container.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not dispose of it down the drain or in regular trash.[10] Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 吡啶 N-氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

